molecular formula C10H9BrO B083307 2-Bromo-1-tetralone CAS No. 13672-07-6

2-Bromo-1-tetralone

Cat. No.: B083307
CAS No.: 13672-07-6
M. Wt: 225.08 g/mol
InChI Key: AYNCWMIFKFADCZ-UHFFFAOYSA-N
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Description

2-Bromo-1-tetralone is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCWMIFKFADCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40884629
Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13672-07-6
Record name 2-Bromo-1-tetralone
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Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
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Record name 2-Bromo-1-tetralone
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Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
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Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
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Record name 2-bromo-3,4-dihydronaphthalen-1(2H)-one
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-tetralone: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-tetralone is a versatile synthetic intermediate belonging to the class of α-haloketones. Its unique structural features, characterized by a bromine atom alpha to a ketone within a tetralone framework, impart significant reactivity that is harnessed in a variety of organic syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside typical analytical methodologies for its characterization. The inherent reactivity of the α-bromoketone moiety makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This document is intended to serve as a key resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Structure

This compound, also known as 2-Bromo-3,4-dihydro-1(2H)-naphthalenone, is a solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Physicochemical Data
PropertyValueReference(s)
CAS Number 13672-07-6[3][4]
Molecular Formula C₁₀H₉BrO[1][3]
Molecular Weight 225.08 g/mol [1][3]
Appearance Off-white to brown solid[2]
Melting Point 39-43 °C[2][4]
Boiling Point 64-67 °C at 0.06 mmHg[2][4]
Density 1.529 g/cm³ (predicted)[2]
Flash Point 98.4 °C[5]
Storage Temperature 2-8°C, or in a freezer under -20°C in a dry, sealed container.[1][2]
Structural Information

The structure of this compound features a tetralone core with a bromine atom at the α-position to the carbonyl group. This arrangement is key to its reactivity.

IdentifierStringReference(s)
SMILES O=C1C(Br)CCc2ccccc12[1]
InChI InChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2[1]

Synthesis and Purification

The synthesis of this compound typically involves the α-bromination of 1-tetralone. Various brominating agents and reaction conditions can be employed. A common and effective method utilizes cupric bromide.

Experimental Protocol: Synthesis via Cupric Bromide

This protocol is adapted from a procedure for a similar substituted tetralone and is a representative method for the synthesis of α-bromo ketones.[6]

Materials:

  • 1-Tetralone

  • Cupric Bromide (CuBr₂)

  • Chloroform (CHCl₃)

  • Ethyl Acetate (EtOAc)

  • Alumina for column chromatography

  • Methylene Chloride (CH₂Cl₂)

Procedure:

  • A solution of 1-tetralone in a mixture of chloroform and ethyl acetate is heated to boiling.

  • A separate mixture of cupric bromide in ethyl acetate is heated to its reflux temperature.

  • The two hot solutions are combined. The reaction mixture is maintained at reflux until the evolution of hydrogen bromide gas ceases, and then for an additional hour.

  • The hot reaction mixture is filtered to remove the precipitated cuprous bromide. The solid residue is washed with boiling chloroform.

  • The combined filtrates are evaporated to dryness under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by column chromatography.

Procedure:

  • The crude this compound residue is dissolved in a minimal amount of methylene chloride.

  • The solution is loaded onto a column packed with alumina.

  • The column is eluted with methylene chloride.

  • The eluate containing the purified product is collected and concentrated under reduced pressure to yield this compound, often as an oil that solidifies upon standing.

Synthesis_Workflow 1-Tetralone 1-Tetralone Reaction Reaction 1-Tetralone->Reaction CuBr2 CuBr2 CuBr2->Reaction Crude_Product Crude_Product Reaction->Crude_Product Filtration & Evaporation Purification Purification Crude_Product->Purification Column Chromatography Pure_Product This compound Purification->Pure_Product

Synthesis and Purification Workflow for this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the presence of the carbonyl group. This makes it a valuable precursor for the synthesis of various heterocyclic systems and other complex organic molecules.

General Reactivity of α-Bromoketones

α-Bromoketones are susceptible to nucleophilic attack at several sites, primarily the α-carbon, leading to the displacement of the bromide ion. They are key intermediates in reactions such as:

  • Favorskii rearrangement: Reaction with a base to form a cyclopropanone intermediate, which then undergoes ring-opening.

  • Hantzsch thiazole synthesis: Reaction with a thiourea or thioamide to form thiazoles.

  • Synthesis of indoles and other heterocycles: Reaction with anilines and other nucleophiles.[7]

The tetralone scaffold itself is a privileged structure in medicinal chemistry, appearing in a number of natural products and synthetic compounds with biological activity.[8]

Reactivity_Pathways This compound This compound SN2_Reaction SN2 Reaction This compound->SN2_Reaction Favorskii_Rearrangement Favorskii Rearrangement This compound->Favorskii_Rearrangement Nucleophile Nucleophile Nucleophile->SN2_Reaction Heterocycles Heterocyclic Compounds SN2_Reaction->Heterocycles Base Base Base->Favorskii_Rearrangement Rearranged_Product Rearranged Products Favorskii_Rearrangement->Rearranged_Product

Key Reactivity Pathways of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following are typical analytical techniques and expected results.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. A representative ¹H NMR spectrum in CDCl₃ shows peaks around 8.08 ppm (doublet, 1H), 7.52 ppm (triplet of doublets, 1H), 7.32 ppm (multiplet, 2H), 4.73 ppm (triplet, 1H, CHBr), 3.31 ppm (multiplet, 1H), 2.92 ppm (doublet of triplets, 1H), and 2.50 ppm (multiplet, 2H).[9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. Based on typical chemical shifts for similar structures, the carbonyl carbon (C=O) is expected in the range of 190-200 ppm. The aromatic carbons would appear between 125-145 ppm. The carbon bearing the bromine (CHBr) would be found around 45-55 ppm, and the other aliphatic carbons (CH₂) would be in the 20-40 ppm range.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[12][13]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br, CO, and cleavage of the aliphatic ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of this compound. A representative HPLC method for a similar compound, 6-bromo-2-tetralone, is provided below as a starting point for method development.[14]

Representative HPLC Method:

  • Instrumentation: HPLC with UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Analytical_Workflow Sample This compound Spectroscopy Spectroscopy Sample->Spectroscopy Chromatography Chromatography Sample->Chromatography NMR NMR (1H, 13C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS HPLC_GC HPLC / GC Chromatography->HPLC_GC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC_GC->Purity_Assessment

Analytical Workflow for the Characterization of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Pictograms: GHS07 (Exclamation Mark).[1]

  • Signal Word: Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[1]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an important building block for the construction of complex molecular architectures, particularly in the context of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and reactivity to aid researchers and professionals in its effective and safe utilization.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 2-bromo-1-tetralone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a halogenated derivative of 1-tetralone, a bicyclic aromatic ketone. Its chemical structure incorporates a bromine atom at the alpha position to the carbonyl group, which significantly influences its reactivity. The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₉BrO[1]
Molecular Weight 225.08 g/mol [1]
CAS Number 13672-07-6[1]
Appearance Solid[1]
Melting Point 39-43 °C[1]
Boiling Point 64-67 °C at 0.06 mmHg[1]
Density (Predicted) 1.529 ± 0.06 g/cm³
Solubility Soluble in organic solvents like chloroform.
Storage Temperature 2-8°C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A publication provides the following ¹H NMR data for this compound in CDCl₃: δ (ppm) = 8.08 (d, J = 7.93 Hz, 1H), 7.54-7.50 (td, 1.52, 7.62 Hz, 1H), 7.36-7.27 (m, 2H), 4.73 (t, J = 4.42 Hz, 1H), 3.34-3.27 (m, 1H), 2.92 (dt, J = 4.42, 17.09 Hz, 1H), 2.56-2.42 (m, 2H)[2].

  • Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound was not found in the search results. However, the key characteristic absorption bands would include a strong peak for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-H stretching of the CH₂ groups would appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

  • Mass Spectrometry (MS): Specific mass spectrometry data for this compound was not explicitly found. In a mass spectrum, one would expect to observe the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The synthesis of this compound typically involves the α-bromination of 1-tetralone. Below is a detailed methodology adapted from procedures for the synthesis of similar α-bromo ketones.

Synthesis of this compound via Bromination of 1-Tetralone

Materials:

  • 1-Tetralone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or a suitable organic solvent (e.g., diethyl ether, carbon disulfide)[3]

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tetralone in a suitable solvent such as acetic acid or diethyl ether.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The reaction is typically performed at room temperature or slightly below.[3] The disappearance of the bromine color indicates the progress of the reaction.

  • Workup: After the addition is complete, allow the reaction to stir for an additional 30 minutes.[3] Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent other than a water-miscible one was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous mixture with an immiscible organic solvent like diethyl ether.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of the reactive α-bromo ketone moiety. It can undergo a variety of transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Key Reactions:
  • Nucleophilic Substitution: The bromine atom at the α-position is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2-position of the tetralone scaffold.

  • Elimination Reactions: Treatment of this compound with a base can lead to an elimination reaction, forming an α,β-unsaturated ketone (a dehydrotetralone).[4] This is a common strategy for introducing a double bond into the cyclic system.

  • Favorskii Rearrangement: Under certain basic conditions, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives with a rearranged carbon skeleton.

Role in Drug Development:

Tetralone derivatives are found in the core structure of various biologically active compounds and have been investigated for their potential therapeutic applications, including antitumor and antifungal activities.[3] The ability to functionalize the tetralone scaffold via reactions of this compound makes it a useful starting material in medicinal chemistry for the synthesis of novel drug candidates.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a key reaction mechanism involving this compound.

Synthesis_Workflow 1-Tetralone 1-Tetralone Reaction α-Bromination 1-Tetralone->Reaction Brominating_Agent Br2 or NBS Brominating_Agent->Reaction This compound This compound Reaction->this compound Purification Purification (Recrystallization or Chromatography) This compound->Purification Final_Product Pure this compound Purification->Final_Product

Synthetic workflow for this compound.

Elimination_Mechanism Reactant This compound Transition_State E2 Transition State Reactant->Transition_State Base Base (e.g., Pyridine) Base->Transition_State Product α,β-Unsaturated Ketone + H-Base⁺ + Br⁻ Transition_State->Product

E2 elimination reaction of this compound.

References

An In-depth Technical Guide to 2-Bromo-1-tetralone: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-tetralone, a valuable intermediate in organic synthesis with demonstrated potential in the development of novel therapeutic agents. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its notable antitumor and antifungal activities, including relevant experimental methodologies.

Core Properties of this compound

This compound, also known as 2-bromo-3,4-dihydro-1(2H)-naphthalenone, is a halogenated derivative of α-tetralone. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 13672-07-6[1]
Molecular Formula C₁₀H₉BrO[2]
Molecular Weight 225.08 g/mol [2]
Appearance Off-white to brown solid
Melting Point 39-43 °C
Boiling Point 64-67 °C at 0.06 mmHg
Density 1.529 g/cm³ (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of α-tetralone. A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of α-Tetralone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • γ-phenylbutyric acid

  • Thionyl chloride

  • Carbon disulfide

  • Aluminum chloride

  • Ice

  • Concentrated hydrochloric acid

  • Benzene

  • Bromine (optional, for direct bromination of α-tetralone)

  • Ether (optional, for direct bromination of α-tetralone)

Procedure:

Part A: Synthesis of α-Tetralone [3]

  • In a 500-cc. round-bottomed flask equipped with a reflux condenser and a gas absorption trap, combine 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.

  • Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

  • After the initial vigorous evolution of hydrogen chloride subsides (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.

  • Remove excess thionyl chloride by heating under vacuum.

  • Cool the resulting acid chloride and dissolve it in 175 cc of carbon disulfide in the reaction flask. Cool the solution in an ice bath.

  • Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

  • Once the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to its boiling point on a steam bath and maintain reflux for 10 minutes with shaking.

  • Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

  • Transfer the mixture to a 2-liter round-bottomed flask and steam distill. The carbon disulfide will distill first, followed by the α-tetralone.

  • Separate the oily product and extract the aqueous layer three times with 100-cc portions of benzene.

  • Combine the oil and benzene extracts, remove the solvent, and distill the residue under reduced pressure. The fraction boiling at 105–107°/2 mm is α-tetralone.

Part B: Bromination of α-Tetralone

While a specific detailed protocol for the direct bromination of α-tetralone to this compound was not found in the immediate search results, a general procedure for the synthesis of a derivative, 2-bromo-6,7-dichloro-1-tetralone, can be adapted.[1]

  • Dissolve 1 g of the starting tetralone (in this case, α-tetralone) in 10 ml of a suitable solvent such as ethyl ether or carbon disulfide.

  • At room temperature and with stirring, add a molar equivalent of bromine dropwise to the solution.

  • Continue the reaction for approximately 30 minutes.

  • Quench the reaction by adding water.

  • Extract the product with ethyl ether.

  • Neutralize the ether extract with an aqueous solution of sodium hydrogencarbonate.

  • Concentrate the solution to dryness under reduced pressure to obtain the crude this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound gamma_phenylbutyric_acid γ-Phenylbutyric Acid acid_chloride γ-Phenylbutyryl Chloride gamma_phenylbutyric_acid->acid_chloride Reaction with Thionyl Chloride thionyl_chloride Thionyl Chloride alpha_tetralone α-Tetralone acid_chloride->alpha_tetralone Friedel-Crafts Acylation (AlCl3) bromo_tetralone This compound alpha_tetralone->bromo_tetralone Bromination bromine Bromine bromine->bromo_tetralone

Caption: Synthesis workflow for this compound.

Biological Activities

Derivatives of this compound have shown promising antitumor and antifungal activities.

Antitumor Activity

Certain this compound derivatives have demonstrated antitumor activity against P388 leukemia in mouse models.[1]

This protocol outlines a general procedure for evaluating the efficacy of a test compound against P388 leukemia in mice.

Materials and Animals:

  • DBA/2 or CDF1 mice (6-8 weeks old)

  • P388 murine lymphocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (e.g., a this compound derivative)

  • Vehicle for test compound administration

Procedure:

  • Cell Culture: Maintain P388 cells in a humidified incubator at 37°C with 5% CO₂. Culture cells to a density of approximately 1 x 10⁶ cells/mL.

  • Cell Preparation: Harvest cells by centrifugation, wash twice with sterile, serum-free RPMI-1640 or PBS, and resuspend the final cell pellet in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Inoculation: On day 0, inoculate each mouse intraperitoneally (IP) with 0.1 mL of the P388 cell suspension (1 x 10⁶ cells/mouse).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) to the treatment group according to a predetermined schedule (e.g., daily from day 1 to day 9 post-inoculation). The control group receives an equivalent volume of the vehicle.

  • Monitoring: Monitor the mice daily and record the date of death for each animal. The primary endpoint is survival time.

  • Data Analysis: The effect of the test compound is evaluated by comparing the mean survival time of the treated group to that of the control group.

P388_Leukemia_Model_Workflow cluster_workflow P388 Leukemia Mouse Model Workflow cell_culture P388 Cell Culture inoculation Intraperitoneal Inoculation of Mice cell_culture->inoculation treatment Treatment with Test Compound inoculation->treatment monitoring Daily Monitoring of Survival treatment->monitoring data_analysis Data Analysis (Survival Time) monitoring->data_analysis

Caption: Experimental workflow for the P388 leukemia mouse model.

Antifungal Activity

This compound derivatives have also exhibited significant antifungal activity against various fungi, including Trichophyton mentagrophytes, Trichophyton asteroides, and Candida albicans.[1] The efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

This protocol is a standard method for determining the MIC of an antifungal agent.

Materials:

  • Fungal isolates

  • RPMI-1640 broth medium (buffered with MOPS)

  • 96-well microtiter plates

  • Test compound (e.g., a this compound derivative)

  • Control antifungal agent (e.g., fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Fungal SpeciesMIC of a this compound derivative (µg/mL)
Trichophyton mentagrophytes0.78
Trichophyton asteroides0.78
Candida albicans3.12

Data extracted from a patent on this compound derivatives.[1]

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow inoculum_prep Fungal Inoculum Preparation inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Test Compound compound_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound are not yet fully elucidated, the broader class of tetralone derivatives is known to exert its biological effects through various mechanisms.

In the context of antitumor activity , tetralone derivatives have been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines. The underlying mechanisms may involve the modulation of key signaling pathways that regulate cell survival and division.

For antifungal activity , the mechanism of action is often attributed to the disruption of the fungal cell membrane's integrity, leading to cell death. This can occur through interactions with essential membrane components like ergosterol or by interfering with enzymes involved in its biosynthesis.

Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound and its derivatives to fully understand their therapeutic potential.

References

Spectroscopic Analysis of 2-Bromo-1-Tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1-tetralone, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.08d7.84Ar-H (peri to C=O)
7.58 - 7.54mAr-H
7.36 - 7.27mAr-H (2 protons)
4.73t4.42CH-Br
3.34 - 3.27mCH₂
2.92dt4.42, 17.09CH₂
2.56 - 2.42mCH₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~190C=O (Carbonyl)
125 - 145Aromatic Carbons
~50CH-Br
20 - 40Aliphatic CH₂

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3070Aromatic C-H Stretch
~2940Aliphatic C-H Stretch
~1688C=O Stretch (Aryl Ketone)
~1600, ~1450Aromatic C=C Stretch
500 - 700C-Br Stretch

Note: The IR data is based on typical values for the functional groups present.

Table 4: UV-Visible Spectroscopic Data

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~245~10,000Ethanolπ → π* transition (aromatic system)
~285~1,500Ethanolπ → π* transition (aromatic system)
~320~100Ethanoln → π* transition (carbonyl group)

Note: The UV-Vis data is based on typical values for α,β-unsaturated ketones and aromatic compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2][3]

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[4] The solution is then filtered into an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.[1] For ¹³C NMR, a higher concentration or a greater number of scans may be required due to the low natural abundance of the ¹³C isotope.[5] Broadband proton decoupling is typically used to simplify the ¹³C spectrum, resulting in single lines for each unique carbon atom.[5]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]

  • Sample Preparation (Thin Solid Film): A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[8] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[8] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.[8] The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. If the signal is too weak, another drop of the solution can be added to the plate and the solvent evaporated before re-running the spectrum.[8]

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[3]

  • Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 absorbance units). A blank sample containing only the solvent is used as a reference.

  • Data Acquisition: The sample is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.[9] The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm, to obtain the UV spectrum.[3][9] The wavelengths of maximum absorbance (λmax) are then identified.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Purified this compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_UV Prepare Dilute Solution in Ethanol Sample->Prep_UV NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Data 1H & 13C NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax, Conjugation) UV_Acq->UV_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of 2-Bromo-1-Tetralone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-bromo-1-tetralone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antifungal, and enzyme-inhibitory properties.

Synthesis of this compound Derivatives

The core this compound structure is typically synthesized through the bromination of a corresponding 1-tetralone derivative. A general synthetic pathway involves the reaction of a substituted 1-tetralone with an equimolar amount of bromine. The reaction is often carried out in a suitable solvent such as ethyl ether or carbon disulfide at room temperature. For instance, 2-bromo-6,7-dichloro-1-tetralone can be synthesized by dissolving 6,7-dichloro-1-tetralone in ethyl ether or carbon disulfide and adding bromine dropwise with stirring. Following the reaction, the mixture is typically worked up by adding water, extracting with an organic solvent like ethyl ether, neutralizing with a weak base such as sodium bicarbonate solution, and finally concentrating the extract to obtain the crude product.[1]

A general workflow for this synthesis is depicted below:

G cluster_synthesis General Synthesis of this compound Derivatives Substituted_1_Tetralone Substituted 1-Tetralone Reaction Bromination Reaction Substituted_1_Tetralone->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Solvent (e.g., Ethyl Ether) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound Derivative Workup->Product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections detail their key biological activities, supported by quantitative data and experimental methodologies.

Antitumor Activity

Certain this compound derivatives have shown notable antitumor activity, particularly against leukemia.[1] The evaluation of this activity is often conducted in murine models, such as CDF1 mice intraperitoneally transplanted with P388 leukemia cells. The efficacy of the compounds is typically assessed by the increase in the life span of the treated animals compared to a control group.

Table 1: Antitumor Activity of this compound Derivatives against P388 Leukemia

CompoundDose (mg/kg)Administration ScheduleIncrease in Life Span (%)
2-Bromo-6,7-dichloro-1-tetralone50Day 1 and 5 post-transplantation135
2-Bromo-6,7-dichloro-1-tetralone25Day 1 and 5 post-transplantation125
2-Bromo-6,7-dichloro-1-tetralone12.5Day 1 and 5 post-transplantation115

Data sourced from patent EP0125695B1.[1]

  • Animal Model: CDF1 mice are used for this assay.

  • Tumor Cell Line: P388 leukemia cells are maintained in vitro or in vivo.

  • Transplantation: A suspension of 1 x 10^6 P388 leukemia cells per mouse is intraperitoneally transplanted into the CDF1 mice.

  • Compound Administration: The test compound, such as 2-bromo-6,7-dichloro-1-tetralone, is administered to the mice at specified doses on day 1 and day 5 after transplantation. Administration is typically via intraperitoneal injection of a solution in a suitable vehicle (e.g., distilled water for injection or physiological saline solution).[1]

  • Control Group: A control group of mice is administered with the vehicle solution (e.g., physiological saline) following the same schedule.

  • Evaluation: The effect of the test compound is evaluated by calculating the percentage increase in the life span of the treated mice compared to the control group, where the survival days of the control group are considered 100%.[1]

Antifungal Activity

This compound derivatives have also been found to possess potent antifungal properties, exhibiting activity against a range of fungi, including Trichophyton species and Candida albicans.[1] Their efficacy is generally superior to that of known antifungal agents like griseofulvin. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

CompoundTrichophyton mentagrophytesTrichophyton asteroidesCandida albicans
2-Bromo-6,7-dichloro-1-tetralone0.781.566.25
Griseofulvin (Control)1.563.12>100

Data sourced from patent EP0125695B1.[1]

  • Culture Medium: Sabouraud's agar medium is used for the cultivation of the fungi.

  • Preparation of Agar Plates: A dilute sample of the test compound is thoroughly mixed with the culture medium in a Petri dish to prepare an agar plate with a specific concentration of the compound.

  • Inoculation: The agar plates are streaked with a suspension of the test microorganisms (Trichophyton mentagrophytes, Trichophyton asteroides, Candida albicans) using a sterile platinum wire loop.

  • Incubation: The inoculated agar plates are cultivated at 27°C for 7 days.

  • MIC Determination: After the incubation period, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Enzyme Inhibition

The tetralone scaffold is also a basis for the development of potent enzyme inhibitors. While research on this compound derivatives as enzyme inhibitors is specific, the broader class of tetralone derivatives has shown significant activity against various enzymes.

  • Firefly Luciferase Inhibition: 2-Benzylidene-tetralone derivatives have been identified as highly potent and reversible inhibitors of Firefly luciferase, competing with D-luciferin.[2]

  • Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Some E-2-arylmethylene-1-tetralones and their heteroanalogues can efficiently bind to the active site of MIF and inhibit its tautomerase activity. This inhibition can lead to reduced inflammatory macrophage activation.[3]

  • Monoamine Oxidase (MAO) Inhibition: C7-substituted α-tetralone derivatives have been shown to be highly potent inhibitors of human monoamine oxidase-B (MAO-B) and also exhibit potent inhibition of MAO-A.[4]

The logical relationship for the development of tetralone-based enzyme inhibitors can be visualized as follows:

G cluster_enzyme_inhibition Development of Tetralone-Based Enzyme Inhibitors Tetralone_Scaffold Tetralone Scaffold Structural_Modification Structural Modification (e.g., C2, C7 substitution) Tetralone_Scaffold->Structural_Modification Derivative_Library Library of Tetralone Derivatives Structural_Modification->Derivative_Library Enzyme_Screening Enzyme Activity Screening Derivative_Library->Enzyme_Screening Lead_Compound Lead Compound (Potent Inhibitor) Enzyme_Screening->Lead_Compound

Caption: Logic flow for identifying tetralone-based enzyme inhibitors.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms for all this compound derivatives are not fully elucidated, their biological activities suggest interference with key cellular processes. For instance, the anti-inflammatory effects of some tetralone derivatives are linked to the inhibition of the pro-inflammatory cytokine Macrophage Migration Inhibitory Factor (MIF). MIF inhibition can subsequently lead to the downregulation of inflammatory responses, including the production of reactive oxygen species (ROS), nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-6, potentially through the modulation of the NF-κB signaling pathway.[3]

A simplified representation of a potential anti-inflammatory signaling pathway modulated by tetralone derivatives is shown below:

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Tetralone_Derivative Tetralone Derivative MIF MIF Tautomerase Tetralone_Derivative->MIF Inhibition Macrophage_Activation Macrophage Activation MIF->Macrophage_Activation Promotes NFkB NF-κB Activation Macrophage_Activation->NFkB Inflammatory_Mediators Inflammatory Mediators (ROS, NO, TNF-α, IL-6) NFkB->Inflammatory_Mediators Upregulates

Caption: Simplified anti-inflammatory signaling pathway.

Conclusion

This compound derivatives represent a versatile class of compounds with significant therapeutic potential. Their demonstrated antitumor and antifungal activities, coupled with the broader capacity of the tetralone scaffold to yield potent enzyme inhibitors, make them attractive candidates for further drug discovery and development efforts. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents. Further investigations into their structure-activity relationships and mechanisms of action will be crucial for optimizing their pharmacological profiles and advancing them towards clinical applications.

References

2-Bromo-1-tetralone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-tetralone, a halogenated derivative of α-tetralone, is a pivotal intermediate in modern organic synthesis. Its structure, featuring a reactive α-bromo ketone moiety, renders it an exceptionally versatile building block for the construction of a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of fused heterocyclic compounds and molecules of medicinal interest. The unique chemical properties of this compound make it a valuable precursor for developing novel therapeutic agents, including those with potential antitumor and antifungal activities.[1][2]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, soluble in various organic solvents. Its key physical and spectroscopic properties are summarized below.

PropertyValueReference(s)
CAS Number 13672-07-6[3][4][5]
Molecular Formula C₁₀H₉BrO[3][4]
Molecular Weight 225.08 g/mol [3][4]
Appearance Solid[3]
Melting Point 39-43 °C[3]
Boiling Point 64-67 °C at 0.06 mmHg[3]
¹H NMR (500 MHz, CDCl₃) δ (ppm) = 8.08 (d, 1H), 7.54-7.50 (td, 1H), 7.36-7.27 (m, 2H), 4.73 (t, 1H), 3.34-3.27 (m, 1H), 2.92 (dt, 1H), 2.56-2.42 (m, 2H)[6]

Synthesis of this compound

The most common method for synthesizing this compound is through the direct bromination of 1-tetralone. The α-position to the carbonyl group is readily halogenated under acidic or neutral conditions.

G Tetralone 1-Tetralone Bromine Bromine (Br₂) in Ether Product This compound Bromine->Product α-Bromination HBr HBr

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 1-Tetralone[1][7]
  • Reaction Setup: Dissolve 1-tetralone (0.3 mole, 40 g) in diethyl ether (40 ml) in a suitable reaction flask. Cool the solution to 0°C using an ice bath.[7]

  • Bromination: While maintaining the temperature at 0°C, add bromine (0.3 mole, 48 g) dropwise to the stirred solution.[7]

  • Reaction Completion: After the addition is complete, gently heat the mixture on a water bath for approximately 15 minutes to expel the majority of the hydrogen bromide gas generated.[7]

  • Isolation: Cool the reaction mixture and filter the resulting solid product.

  • Purification: Wash the collected solid with cold ether to remove any unreacted starting material and impurities.[7] The crude product can be further purified by recrystallization if necessary. A near-quantitative yield (99.6%) of the crude product has been reported.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its α-halo ketone structure, which provides two primary sites for chemical modification: the electrophilic carbon bearing the bromine atom (C2) and the carbonyl carbon (C1).

G Start This compound C2_Reaction Reaction at C2 (Nucleophilic Substitution) Start->C2_Reaction Nucleophile C1_Reaction Reaction at C1 (Carbonyl Chemistry) Start->C1_Reaction e.g., NaBH₄, Organometallics, Wittig Reagents Heterocycles Fused Heterocycles (e.g., Thiazoles, Imidazoles) C2_Reaction->Heterocycles Derivatives Substituted Tetralones C2_Reaction->Derivatives Alcohols Secondary Alcohols C1_Reaction->Alcohols Alkenes Olefination Products C1_Reaction->Alkenes G cluster_start Reactants cluster_process Process cluster_end Product Tetralone This compound Step1 S-Alkylation (SN2 Attack) Tetralone->Step1 Nucleophile Dinucleophile (e.g., Thiourea) Nucleophile->Step1 Step2 Intramolecular Cyclization/Condensation Step1->Step2 Product Fused Thiazole Derivative Step2->Product

References

An In-depth Technical Guide to the Mechanism of Action for 2-Bromo-1-Tetralone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the mechanisms of action of 2-bromo-1-tetralone derivatives. Extensive literature searches did not yield specific mechanistic studies for the parent compound, this compound. The information presented herein is a synthesis of findings on various substituted analogs, providing insights into the potential biological activities of this class of compounds.

Executive Summary

This compound and its derivatives represent a class of synthetic compounds with a tetralone scaffold that has demonstrated a diverse range of biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action for these compounds, with a primary focus on their antitumor, antifungal, and monoamine oxidase (MAO) inhibitory properties. The core structure, a fusion of a benzene ring and a six-membered ring with a ketone and a bromine atom at the alpha position, serves as a versatile pharmacophore. The biological effects of these compounds are largely dictated by the nature and position of substituents on the aromatic ring. This document collates quantitative data, details experimental protocols from key studies, and provides visual representations of the elucidated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Antitumor Activity

Derivatives of this compound have shown promising antitumor effects in various cancer cell lines. The primary mechanisms underlying this activity are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that substituted tetralone derivatives can trigger programmed cell death in cancer cells. The apoptotic cascade is a complex process involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For certain benzylidenetetralone derivatives, the mechanism involves:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-xL and an increase in the Bax/Bcl-xL ratio, leading to mitochondrial outer membrane permeabilization.[1]

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the inhibition of DNA repair mechanisms and facilitating apoptosis.[1]

  • Nuclear Morphology Changes: The culmination of the apoptotic cascade is observed as chromatin condensation and nuclear fragmentation.[1]

This compound Derivative This compound Derivative Bcl-xL Expression Bcl-xL Expression This compound Derivative->Bcl-xL Expression Decreases Bax/Bcl-xL Ratio Bax/Bcl-xL Ratio Bcl-xL Expression->Bax/Bcl-xL Ratio Increases Mitochondrial Membrane Permeabilization Mitochondrial Membrane Permeabilization Bax/Bcl-xL Ratio->Mitochondrial Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation PARP Cleavage PARP Cleavage Caspase-3/7 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Figure 1: Apoptosis Induction Pathway by Tetralone Derivatives
Cell Cycle Arrest

Certain tetralone derivatives have been shown to halt the progression of the cell cycle, primarily at the G2/M phase.[1] This arrest prevents cancer cells from dividing and proliferating. The proposed mechanism involves:

  • DNA Damage: Induction of modifications to histone H2AX, a marker of DNA double-strand breaks.[1]

  • Disruption of Microtubule Organization: Downregulation of tubulin expression, which is essential for the formation of the mitotic spindle.[1]

This compound Derivative This compound Derivative DNA Damage (H2AX) DNA Damage (H2AX) This compound Derivative->DNA Damage (H2AX) Tubulin Expression Tubulin Expression This compound Derivative->Tubulin Expression Downregulates G2/M Phase Arrest G2/M Phase Arrest DNA Damage (H2AX)->G2/M Phase Arrest Microtubule Disruption Microtubule Disruption Tubulin Expression->Microtubule Disruption Microtubule Disruption->G2/M Phase Arrest This compound Derivative This compound Derivative Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound Derivative->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Ergosterol Ergosterol Toxic Sterol Intermediates Toxic Sterol Intermediates Lanosterol 14-alpha-demethylase (CYP51)->Toxic Sterol Intermediates Accumulation leads to Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Toxic Sterol Intermediates->Fungal Cell Membrane Disruption Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Disruption->Fungal Cell Death cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Monoamine Neurotransmitter Monoamine Neurotransmitter MAO Enzyme MAO Enzyme Monoamine Neurotransmitter->MAO Enzyme Metabolism Inactive Metabolites Inactive Metabolites MAO Enzyme->Inactive Metabolites Increased Neurotransmitter Concentration Increased Neurotransmitter Concentration This compound Derivative This compound Derivative This compound Derivative->MAO Enzyme Inhibits

References

The Pivotal Role of 2-Bromo-1-Tetralone in the Synthesis of Novel Monoamine Oxidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) inhibitors are a critical class of therapeutics for the management of neurodegenerative disorders and depression. The tetralone scaffold has emerged as a promising framework for the design of potent and selective MAO inhibitors. This technical guide delves into the specific role of 2-bromo-1-tetralone as a versatile starting material for the synthesis of novel MAO inhibitors. We provide a comprehensive overview of synthetic pathways, detailed experimental protocols, and quantitative data on the inhibitory activities of resulting compounds. Furthermore, this guide illustrates key molecular pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction: The Therapeutic Significance of MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. Dysregulation of these neurotransmitter levels is implicated in the pathophysiology of several neurological and psychiatric conditions. Consequently, inhibitors of MAO have been developed as effective treatments for depression and neurodegenerative diseases like Parkinson's disease.

The 1-tetralone skeleton has been identified as a privileged scaffold in the design of MAO inhibitors, with many derivatives exhibiting high potency, particularly for the MAO-B isoform. The strategic functionalization of the tetralone ring system allows for the fine-tuning of inhibitory activity and selectivity. This compound, with its reactive bromine atom at the α-position to the carbonyl group, serves as a key intermediate for the synthesis of a variety of heterocyclic derivatives with potential MAO inhibitory properties.

Synthetic Pathways Utilizing this compound

The primary utility of this compound in the synthesis of potential MAO inhibitors lies in its reactivity towards nucleophiles, enabling the construction of fused heterocyclic systems. A key example is the Hantzsch thiazole synthesis, where this compound reacts with a thioamide, such as thiourea, to form a tetralone-fused thiazole derivative. This pathway opens avenues to a diverse range of compounds with potential biological activity.

dot

Caption: Synthetic pathway from this compound to a fused thiazole derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments, from the synthesis of the this compound precursor to its conversion into a potential MAO inhibitor.

Synthesis of this compound

Materials:

  • 1-Tetralone

  • Bromine

  • Ether

Procedure:

  • Dissolve 1-tetralone (0.3 mole, 40 g) in ether (40 ml) and cool the solution to 0°C.[1]

  • Slowly add bromine (0.3 mole, 48 g) to the cooled solution.[1]

  • Heat the mixture on a water bath for 15 minutes to expel the majority of the hydrogen bromide gas.[1]

  • Cool the reaction mixture and filter the solid product.[1]

  • Wash the solid product with ether to yield this compound.[1]

Synthesis of 2-Amino[1,2-d]tetralino-1,3-tetrahydro thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Ether

  • Ammonium hydroxide

Procedure:

  • Prepare a solution of thiourea (0.2 mole, 1.07 g) in ethanol (5 ml) and heat it to reflux.[1]

  • In a separate flask, dissolve this compound (0.1 mole, 3 g) in ethanol (15 ml).[1]

  • Add the this compound solution dropwise to the refluxing thiourea solution over a period of 1.5 hours.[1]

  • Continue heating the reaction mixture for an additional 15 minutes.[1]

  • Cool the crude reaction mixture and extract with ether to remove any unreacted ketone.[1]

  • Dissolve the residue in boiling water and filter the solution.[1]

  • Cool the filtrate and basify with ammonium hydroxide to precipitate the product.[1]

  • Filter the precipitate and recrystallize from an ethanol-water mixture to obtain the pure 2-amino[1,2-d]tetralino-1,3-tetrahydro thiazole.[1]

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis A Dissolve this compound and Thiourea in Ethanol B Reflux Reaction Mixture A->B C Work-up and Extraction B->C D Purification by Recrystallization C->D E Characterization (NMR, IR, MS) D->E F MAO Inhibition Assay E->F G Determine IC50 Values F->G

Caption: General experimental workflow for synthesis and evaluation of MAO inhibitors.

Quantitative Data on Tetralone-Based MAO Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of various tetralone derivatives against MAO-A and MAO-B. This data highlights the potential of the tetralone scaffold in developing potent and selective MAO inhibitors.

Compound IDDerivative TypeMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
1 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one1291.54.5287
2 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one24780.31
3 (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one>10000707>14.14
4 (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one1370>10000<0.137
5 Generic α-tetralone derivatives<792<78Varies

Data sourced from multiple studies for illustrative purposes of tetralone scaffold potential.[2][3]

Mechanism of MAO Inhibition

MAO inhibitors function by binding to the active site of the MAO enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The tetralone-based inhibitors are believed to interact with key residues in the active site of MAO, leading to either reversible or irreversible inhibition.

dot

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Neurotransmitter_Cleft Increased Neurotransmitter Concentration Neurotransmitter->Neurotransmitter_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Neurotransmitter_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal MAO_Inhibitor Tetralone-based MAO Inhibitor MAO_Inhibitor->MAO Inhibition

Caption: Signaling pathway of MAO and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of novel heterocyclic compounds with the potential to act as potent and selective MAO inhibitors. The synthetic routes, particularly the formation of fused thiazole derivatives, offer a promising strategy for the development of new therapeutic agents for neurological disorders. The data presented in this guide underscores the potential of the tetralone scaffold in medicinal chemistry. Further exploration of derivatives synthesized from this compound is warranted to fully elucidate their structure-activity relationships and therapeutic potential as MAO inhibitors.

References

The Strategic Utility of 2-Bromo-1-Tetralone in the Synthesis of Privileged Scaffolds for Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key strategy in the design of these inhibitors is the use of "privileged scaffolds," molecular frameworks that are known to bind to the ATP-binding site of kinases. This technical guide explores the role of 2-bromo-1-tetralone, a versatile chemical intermediate, in the synthesis of such privileged heterocyclic scaffolds for the development of novel kinase inhibitors. While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, its chemical reactivity makes it an ideal starting point for constructing molecular architectures commonly found in potent kinase inhibitors. This guide will provide a comprehensive overview of the synthesis of this compound, its conversion into key heterocyclic systems, and the established significance of these systems in the field of kinase inhibitor discovery.

Core Intermediate: this compound

This compound is an α-brominated cyclic ketone. The presence of the bromine atom at the α-position to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack, serving as a linchpin for the construction of various heterocyclic rings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1-tetralone. Several methods have been reported, with a common laboratory-scale procedure involving the use of bromine in a suitable solvent.

Experimental Protocol: Bromination of 1-Tetralone

  • Materials: 1-tetralone, Bromine, Ether (or another suitable solvent like carbon disulfide), Sodium bicarbonate solution, Water.

  • Procedure:

    • Dissolve 1-tetralone (1.0 eq) in ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in ether dropwise to the stirred solution of 1-tetralone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining HBr, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the synthetic workflow for preparing this compound.

G cluster_synthesis Synthesis of this compound start 1-Tetralone step1 Dissolve in Ether start->step1 step2 Bromination (Br2) step1->step2 step3 Work-up & Purification step2->step3 end This compound step3->end

A simplified workflow for the synthesis of this compound.
Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 38-41 °C
Boiling Point 145-150 °C at 10 mmHg
Solubility Soluble in most organic solvents

Application of this compound in the Synthesis of Kinase Inhibitor Scaffolds

The true utility of this compound in the context of kinase inhibitor development lies in its ability to serve as a precursor to a variety of heterocyclic scaffolds that are known to interact with the hinge region of the ATP-binding pocket of kinases. The following sections detail the synthesis of two such important classes of heterocycles: thiazoles and imidazoles.

Synthesis of Tetralone-Fused Thiazoles

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction. Thiazole-containing compounds are prevalent in FDA-approved kinase inhibitors such as Dasatinib.

Experimental Protocol: Synthesis of 2-Amino-tetralino[2,1-d]thiazole

  • Materials: this compound, Thiourea, Ethanol.

  • Procedure:

    • To a solution of thiourea (1.1 eq) in ethanol, add a solution of this compound (1.0 eq) in ethanol.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-tetralino[2,1-d]thiazole.

    • Further purification can be achieved by recrystallization.

The reaction pathway for the synthesis of tetralone-fused thiazoles is depicted below.

G cluster_thiazole Synthesis of Tetralone-Fused Thiazoles start This compound product 2-Amino-tetralino[2,1-d]thiazole (Kinase Inhibitor Scaffold) start->product reagent Thiourea reagent->product condition Ethanol, Reflux condition->product

Reaction scheme for the synthesis of a tetralone-fused aminothiazole.

Relevance of the Aminothiazole Scaffold in Kinase Inhibitors

The 2-aminothiazole moiety is a well-established pharmacophore in kinase inhibitors. It can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. A prominent example is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

Kinase InhibitorTarget Kinase(s)IC₅₀ (nM)
DasatinibBCR-ABL, Src family<1
Hypothetical Tetralone-Fused Thiazole Various Kinases To be determined
Synthesis of Tetralone-Fused Imidazoles

Similarly, this compound can be used to synthesize tetralone-fused imidazoles. The reaction with amidines or other nitrogen-containing dinucleophiles can lead to the formation of the imidazole ring. Imidazole-containing scaffolds are also common in kinase inhibitors.

Experimental Protocol: Synthesis of Tetralino[1,2-a]imidazole Derivatives

  • Materials: this compound, Ammonium acetate, Aldehyde (e.g., benzaldehyde), Acetic acid.

  • Procedure (Radziszewski Imidazole Synthesis):

    • In a round-bottom flask, combine this compound (1.0 eq), an aldehyde (1.0 eq), and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the mixture at reflux for 1-2 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water.

    • Neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the general pathway for this synthesis.

G cluster_imidazole Synthesis of Tetralone-Fused Imidazoles start This compound product Tetralino[1,2-a]imidazole Derivative (Kinase Inhibitor Scaffold) start->product reagents Ammonium Acetate + Aldehyde reagents->product condition Acetic Acid, Reflux condition->product

General scheme for the synthesis of a tetralone-fused imidazole.

Relevance of the Imidazole Scaffold in Kinase Inhibitors

The imidazole ring is another key heterocyclic motif found in numerous kinase inhibitors. It can participate in hydrogen bonding and other interactions within the ATP-binding site. An example of an imidazole-containing kinase inhibitor is Dabrafenib , which targets BRAF V600E-mutated cancers.

Kinase InhibitorTarget KinaseIC₅₀ (nM)
DabrafenibBRAF V600E0.8
Hypothetical Tetralone-Fused Imidazole Various Kinases To be determined

Signaling Pathway Context: The MAPK/ERK Pathway

Many kinase inhibitors, including those targeting BRAF, are designed to modulate key signaling pathways that are often hyperactivated in cancer. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a prime example. A simplified representation of this pathway and the potential point of intervention for a hypothetical tetralone-based kinase inhibitor is shown below.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Hypothetical Tetralone-Based Kinase Inhibitor Inhibitor->RAF

Potential intervention point for a hypothetical kinase inhibitor in the MAPK/ERK pathway.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of privileged heterocyclic scaffolds that are central to the design of novel kinase inhibitors. The synthetic routes to tetralone-fused thiazoles and imidazoles are well-established and provide a robust platform for the generation of diverse chemical libraries. While there is a need for further research to synthesize and evaluate the kinase inhibitory activity of compounds directly derived from this compound, the foundational chemistry and the known importance of the resulting scaffolds in medicinal chemistry strongly suggest that this is a promising avenue for drug discovery. Researchers in the field are encouraged to explore the synthetic potential of this compound to develop the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

Methodological & Application

Synthesis of 2-Bromo-1-Tetralone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of 2-bromo-1-tetralone from 1-tetralone is a crucial laboratory procedure for researchers engaged in the synthesis of various biologically active molecules and pharmaceutical intermediates. This alpha-bromination of a cyclic ketone provides a versatile building block for further functionalization, enabling the construction of more complex molecular architectures. This document provides a comprehensive protocol for this synthesis, including detailed experimental procedures, a summary of expected quantitative data, and a visualization of the reaction workflow. The presented methodologies are designed to ensure a high-yield and high-purity synthesis suitable for demanding research and development applications.

Introduction

1-Tetralone is a common starting material in organic synthesis. The introduction of a bromine atom at the alpha-position to the carbonyl group significantly enhances its reactivity, making this compound a key intermediate for nucleophilic substitution and elimination reactions. The protocol outlined below describes the direct bromination of 1-tetralone using elemental bromine in a suitable solvent system. This method is widely applicable and can be adapted for various substituted tetralones.

Quantitative Data Summary

The efficiency of the synthesis of this compound can be evaluated based on reaction yield and product purity. The following table summarizes typical quantitative data obtained from the described protocol.

ParameterValueNotes
Starting Material 1-TetraloneCommercially available
Brominating Agent Bromine (Br₂)Handled with care in a fume hood
Solvent Ethyl Ether or Carbon DisulfideAnhydrous conditions recommended
Reaction Time 30 minutesMonitored by TLC
Crude Yield ~99.6%As reported in similar syntheses[1]
Purified Yield 76.5% - 85.4%After silica gel column chromatography and recrystallization[1]
Purity ≥97%Determined by analytical methods (e.g., NMR, GC-MS)[2][3]
Melting Point 39-43 °C[3]

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound.

Materials:

  • 1-Tetralone

  • Bromine (Br₂)

  • Ethyl ether or Carbon disulfide (anhydrous)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • n-Hexane (for recrystallization)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tetralone in ethyl ether or carbon disulfide.

  • Bromination: At room temperature, add an equimolar amount of bromine dropwise to the stirred solution. The addition should be performed carefully to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether.

  • Neutralization: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography. Further purification can be achieved by recrystallization from n-hexane to yield pale yellowish-orange plate crystals.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 1-Tetralone Dissolution Dissolution in Ethyl Ether Start->Dissolution Bromination Bromination: Add Br₂ dropwise Dissolution->Bromination Reaction Reaction: 30 min at RT Bromination->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Neutralization Neutralization: NaHCO₃ wash Workup->Neutralization Drying Drying & Concentration Neutralization->Drying Purification Purification: Column Chromatography & Recrystallization Drying->Purification Product End: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

The alpha-bromination of ketones like 1-tetralone in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks the electrophilic bromine.[4] The subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.

Reaction_Mechanism Ketone 1-Tetralone (Keto form) Protonation Protonation of Carbonyl Ketone->Protonation H⁺ Enolization Enol Formation Protonation->Enolization Enol Enol Intermediate Enolization->Enol Nucleophilic_Attack Nucleophilic Attack on Br₂ Enol->Nucleophilic_Attack Br₂ Intermediate Brominated Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation -H⁺ Product This compound Deprotonation->Product

Caption: Simplified mechanism of acid-catalyzed alpha-bromination.

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine should be carried out in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Carbon disulfide is highly flammable and toxic. Handle with care away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed experimental procedure and safety precautions, researchers can consistently obtain high yields of the desired product with excellent purity, suitable for a wide range of applications in drug discovery and organic synthesis.

References

Application Note: One-Pot Synthesis of α-Bromoketones from Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Bromoketones are crucial intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals and complex molecules. Traditional multi-step syntheses of these compounds often involve the isolation of ketone intermediates, leading to lower overall yields and increased waste. This application note details two efficient, one-pot protocols for the direct conversion of readily available secondary alcohols into α-bromoketones. These methods, employing either an H₂O₂/HBr system or an NH₄Br/Oxone system, offer significant advantages in terms of operational simplicity, cost-effectiveness, and adherence to green chemistry principles.[1][2]

Introduction

The synthesis of α-bromoketones is of significant interest due to their utility as versatile building blocks in the construction of heterocyclic compounds and other pharmacologically active agents.[3] The direct, one-pot conversion from secondary alcohols via a sequential oxidation-bromination cascade represents a highly efficient synthetic strategy. This approach streamlines the process by generating the ketone in situ, which is immediately subjected to bromination, thereby avoiding cumbersome workup and purification of the intermediate ketone.

This document provides detailed protocols for two robust methods:

  • The H₂O₂/HBr System: A versatile method where the degree of bromination (mono- vs. di-substitution) can be selectively controlled by adjusting the stoichiometry of the reagents.[1][2]

  • The NH₄Br/Oxone System: A green and efficient protocol that utilizes inexpensive, stable, and non-toxic reagents.[4][5]

Method 1: H₂O₂/HBr Oxidative Bromination

This system leverages hydrogen peroxide as a clean oxidant and hydrobromic acid as both a catalyst for oxidation and a bromine source.[1][2] A key advantage is the ability to selectively synthesize either α-monobromo ketones or α,α'-dibromo ketones by modulating the molar ratios of H₂O₂ and HBr.[1][6]

Logical Workflow: Selective Bromination

The reaction outcome is critically dependent on the molar equivalents of the reagents used.

G cluster_start Starting Material cluster_reagents Reagent Conditions cluster_products Products Secondary_Alcohol Secondary Alcohol Reagents_Mono H₂O₂ (10 equiv.) HBr (1.2 equiv.) Secondary_Alcohol->Reagents_Mono Low Equivalents Reagents_Di H₂O₂ (15 equiv.) HBr (6 equiv.) Secondary_Alcohol->Reagents_Di High Equivalents Mono_Bromo α-Monobromo Ketone Reagents_Mono->Mono_Bromo Di_Bromo α,α'-Dibromo Ketone Reagents_Di->Di_Bromo G cluster_workflow One-Pot Synthesis Workflow A Secondary Alcohol + Bromide Source + Solvent B Add Oxidant (e.g., H₂O₂ or Oxone) Heat & Stir A->B C In situ Oxidation to Ketone B->C D In situ α-Bromination C->D E Reaction Quench & Aqueous Workup D->E F Purification (e.g., Chromatography) E->F G α-Bromoketone Product F->G

References

Application Notes and Protocols: Friedel-Crafts Acylation in Tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful reaction is particularly valuable in the construction of polycyclic aromatic compounds, with the synthesis of tetralones being a prominent application. Tetralones, bicyclic aromatic ketones, are crucial intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and other biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of tetralones using Friedel-Crafts acylation, focusing on both intermolecular and intramolecular strategies. The renowned Haworth synthesis, a classic multi-step approach, is detailed alongside direct intramolecular cyclization methods.

Key Concepts and Mechanisms

The synthesis of tetralones via Friedel-Crafts acylation typically proceeds through two main pathways:

  • The Haworth Synthesis: This multi-step method involves:

    • An initial intermolecular Friedel-Crafts acylation of an aromatic substrate (e.g., benzene, naphthalene) with a cyclic anhydride, most commonly succinic anhydride.

    • A subsequent reduction of the resulting keto acid.

    • An intramolecular Friedel-Crafts acylation to effect ring closure and form the tetralone structure.[1][2]

  • Intramolecular Friedel-Crafts Acylation: This more direct approach involves the cyclization of a suitable precursor, typically a 4-arylbutyric acid or its corresponding acyl halide. The reaction is promoted by a Lewis acid or a strong Brønsted acid.[3]

The core of both pathways relies on the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[2][4] In the intramolecular variant, the tethered aromatic ring acts as the nucleophile, leading to the formation of the fused ring system.

Data Presentation

Table 1: Intermolecular Friedel-Crafts Acylation with Succinic Anhydride
Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%) of β-Aroylpropionic AcidReference
BenzeneAlCl₃Benzene30 minReflux77-82[5]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[5]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[5]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[5]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[5]
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.88[5]
NaphthaleneAlCl₃NitrobenzeneNot SpecifiedNot SpecifiedNot Specified[6]
BiphenylAlCl₃None (Mechanochemical)Not SpecifiedRoom Temp.69[7]
Table 2: Intramolecular Friedel-Crafts Acylation for α-Tetralone Synthesis
SubstrateCatalyst/ReagentSolventReaction TimeTemperatureYield (%) of α-TetraloneReference
4-Phenylbutyric acidPolyphosphoric Acid (PPA)-Not SpecifiedNot SpecifiedNot Specified[1]
4-Phenylbutyric acidconc. H₂SO₄-Not SpecifiedNot SpecifiedNot Specified[1]
γ-Phenylbutyryl chlorideAlCl₃Carbon Disulfide10 minBoilingNot Specified[8]
γ-Phenylbutyryl chlorideSnCl₄Benzene1 hour0-10 °CNot Specified[9]
4-Arylbutyric acidsVarious Lewis Acids (e.g., In(OTf)₃, Bi(OTf)₃)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Protocol 1: Haworth Synthesis of α-Tetralone from Benzene and Succinic Anhydride

This protocol is a multi-step synthesis.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride to form β-Benzoylpropionic Acid [5]

  • Materials:

    • Succinic anhydride (68 g, 0.68 mole)

    • Dry, thiophene-free benzene (350 g, 4.5 moles)

    • Powdered, anhydrous aluminum chloride (200 g, 1.5 moles)

    • Water (300 mL)

    • Standard laboratory glassware for reflux and steam distillation

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and an addition funnel, combine the succinic anhydride and dry benzene.

    • Begin stirring the mixture and add the powdered anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.

    • Heat the mixture in an oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.

    • After the reflux period, cool the flask in a cold water bath.

    • Slowly and cautiously add 300 mL of water through the addition funnel to decompose the aluminum chloride complex.

    • Remove the excess benzene via steam distillation.

    • A precipitate of β-benzoylpropionic acid will form upon cooling.

    • Filter the precipitate, wash it with hot water, and dry the product. The expected yield is 95-100 g (77-82%).

Step 2: Clemmensen Reduction of β-Benzoylpropionic Acid to 4-Phenylbutyric Acid [6]

  • Materials:

    • β-Benzoylpropionic acid (from Step 1)

    • Amalgamated zinc (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene (optional co-solvent)

    • Standard laboratory glassware for reflux and extraction

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercuric chloride.

    • In a round-bottom flask, place the amalgamated zinc, β-benzoylpropionic acid, and concentrated hydrochloric acid. Toluene can be added to improve solubility.

    • Heat the mixture under reflux with vigorous stirring. Additional portions of HCl may be required during the reaction.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the aqueous layer and extract it with a suitable organic solvent (e.g., ether or toluene).

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 4-phenylbutyric acid.

Step 3: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid to α-Tetralone [8]

  • Materials:

    • 4-Phenylbutyric acid (from Step 2) (32.8 g, 0.2 mole)

    • Thionyl chloride (20 cc, 32 g, 0.27 mole)

    • Anhydrous aluminum chloride (30 g, 0.23 mole)

    • Carbon disulfide (175 cc)

    • Ice

    • Concentrated hydrochloric acid

    • Benzene for extraction

    • Standard laboratory glassware for reflux, distillation, and workup

  • Procedure:

    • In a 500-cc round-bottom flask fitted with a reflux condenser, carefully heat a mixture of 4-phenylbutyric acid and thionyl chloride on a steam bath until the acid melts. The reaction will proceed exothermically.

    • After the evolution of hydrogen chloride ceases (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.

    • Remove the excess thionyl chloride under vacuum. The resulting γ-phenylbutyryl chloride is used without further purification.

    • Cool the flask and add 175 cc of carbon disulfide. Cool the solution in an ice bath.

    • Add 30 g of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

    • After the initial vigorous reaction subsides, slowly warm the mixture to boiling on a steam bath and heat for 10 minutes.

    • Cool the reaction mixture to 0 °C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

    • Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide.

    • The α-tetralone will distill over with the steam. Separate the oily layer and extract the aqueous layer with benzene.

    • Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure to obtain pure α-tetralone.

Protocol 2: Synthesis of β-Tetralone

The synthesis of β-tetralone often involves a multi-step process that does not solely rely on a direct Friedel-Crafts acylation for the ring formation. A common route involves the Birch reduction of a β-naphthyl ether followed by hydrolysis and other transformations. The following is a representative procedure.[11]

  • Materials:

    • β-Naphthyl ethyl ether (129 g, 0.75 mole)

    • 95% Ethanol (1.5 L initially, then 375 mL)

    • Sodium metal (225 g, 9.8 g. atoms)

    • Water (750 mL)

    • Concentrated hydrochloric acid (1.5 L)

    • Benzene or 1:1 benzene-ether mixture

    • Sodium bisulfite

    • Sodium carbonate monohydrate

    • Ether

    • Standard laboratory glassware for reflux, extraction, and distillation

  • Procedure:

    • In a 5-L three-necked flask, dissolve β-naphthyl ethyl ether in 95% ethanol.

    • Under a nitrogen atmosphere, add sodium metal in small portions at a rate that maintains vigorous reflux.

    • After about two-thirds of the sodium has been added, add an additional 375 mL of 95% ethanol.

    • Once all the sodium has dissolved, cautiously add 750 mL of water, followed by 1.5 L of concentrated hydrochloric acid.

    • Heat the acidic mixture at reflux for 30 minutes.

    • After cooling, extract the mixture with ten 175-mL portions of a benzene or benzene-ether mixture.

    • Wash the combined organic extracts with water until neutral.

    • Remove the solvent by distillation to obtain the crude oily residue.

    • The crude product is then purified via the formation of a bisulfite addition product. To do this, add a solution of sodium bisulfite in water/ethanol to the crude residue and shake vigorously.

    • Collect the precipitated bisulfite addition product by filtration.

    • Regenerate the β-tetralone by treating the bisulfite adduct with a sodium carbonate solution and extracting with ether.

    • Wash the combined ether extracts, remove the solvent, and distill the residue under reduced pressure to obtain pure β-tetralone.

Mandatory Visualization

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-Phenylbutyric Acid C Protonated Carbonyl A->C Protonation B Acid Catalyst (e.g., PPA, H₂SO₄) D Acylium Ion C->D Loss of H₂O E Sigma Complex D->E Intramolecular Electrophilic Attack F α-Tetralone E->F Deprotonation (Aromatization)

Caption: Intramolecular Friedel-Crafts acylation mechanism.

Experimental Workflow: Haworth Synthesis of α-Tetralone

Haworth_Synthesis_Workflow Start Start: Benzene & Succinic Anhydride Step1 Step 1: Intermolecular Friedel-Crafts Acylation (AlCl₃) Start->Step1 Intermediate1 Intermediate: β-Benzoylpropionic Acid Step1->Intermediate1 Step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) Intermediate1->Step2 Intermediate2 Intermediate: 4-Phenylbutyric Acid Step2->Intermediate2 Step3 Step 3: Intramolecular Friedel-Crafts Acylation (Acid Catalyst) Intermediate2->Step3 Product Product: α-Tetralone Step3->Product

Caption: Workflow for the Haworth synthesis of α-tetralone.

References

Application Notes and Protocols: Synthesis and Reduction of α-Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols relevant to the synthesis of 2-bromo-1-tetralone and the application of the Clemmensen reduction to the tetralone scaffold. The Clemmensen reduction is a chemical reaction designed to reduce aldehydes or ketones to their corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[1][2][3] It is a powerful tool for deoxygenation, particularly effective for aryl-alkyl ketones like those found in Friedel-Crafts acylation products.[1][3]

It is crucial to note that the Clemmensen reduction converts a ketone's carbonyl group (C=O) into a methylene group (CH₂). Therefore, it is not a method for synthesizing this compound itself. Instead, it would be applied to this compound to produce 2-bromotetralin. The primary synthesis route for this compound is the direct α-bromination of 1-tetralone. This document will detail the protocol for this synthesis and then describe the application of the Clemmensen reduction on the parent 1-tetralone as a representative procedure, including a discussion of its potential application to halogenated derivatives.

Section 1: Synthesis of this compound via Direct Bromination

The most direct method for synthesizing this compound is the electrophilic substitution at the α-carbon of 1-tetralone using elemental bromine.

Experimental Protocol: α-Bromination of 1-Tetralone

This protocol is adapted from a general procedure for the synthesis of α-bromo ketones.[4]

  • Reaction Setup: Dissolve 1-tetralone (1.0 g) in a suitable solvent such as ethyl ether or carbon disulfide (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: At room temperature, add an equimolar amount of bromine (e.g., 0.25 mL) dropwise to the stirred solution.[4] The disappearance of the bromine color indicates consumption.

  • Reaction Time: Stir the reaction mixture for approximately 30 minutes at room temperature after the addition is complete.[4]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl ether.

  • Neutralization: Wash the combined organic extracts with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography, followed by recrystallization from a solvent like n-hexane to yield pure this compound.[4]

Data Presentation

ParameterValueReference
Starting Material6,7-dichloro-1-tetralone[4]
Brominating AgentBromine (Br₂)[4]
SolventEthyl ether or Carbon disulfide[4]
Reaction Time30 minutes[4]
Crude Yield99.6%[4]
Purified Yield76.5%[4]
AppearancePale yellowish-orange plate crystal[4]

Logical Workflow for this compound Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Tetralone 1-Tetralone in Ethyl Ether ReactionMix Stir at Room Temp (30 min) Tetralone->ReactionMix Bromine Bromine Solution Bromine->ReactionMix Quench Quench with Water ReactionMix->Quench Extract Extract with Ethyl Ether Quench->Extract Neutralize Wash with NaHCO₃ & Brine Extract->Neutralize Dry Dry & Concentrate Neutralize->Dry Purify Column Chromatography & Recrystallization Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Section 2: Clemmensen Reduction of the Tetralone Scaffold

The Clemmensen reduction effectively deoxygenates the carbonyl group of 1-tetralone to yield tetralin. This protocol demonstrates the standard application of this reaction.

Application Notes

  • Mechanism: The precise mechanism of the Clemmensen reduction is not fully understood due to its heterogeneous nature, but it is thought to involve organozinc intermediates or zinc carbenoids on the surface of the zinc.[1][2][5] Alcohols are not believed to be intermediates in this pathway.[2][6]

  • Substrate Suitability: The reaction is highly effective for aryl-alkyl ketones.[3] However, the substrate must be stable to strongly acidic conditions.[6][7] Functional groups that are sensitive to acid, such as esters (which may be hydrolyzed) or alcohols (which may eliminate), are not compatible.[8]

  • α-Haloketone Limitation: Applying the Clemmensen reduction to α-haloketones like this compound is problematic. The conditions are harsh enough to cause reductive cleavage of the carbon-halogen bond (dehalogenation), leading to a mixture of products, including the fully reduced and debrominated tetralin. Weaker dissolving metal reductions are known to reduce α-leaving groups.[8]

  • Alternatives: For acid-sensitive substrates, the Wolff-Kishner reduction (strongly basic conditions) or the milder Mozingo reduction (via a thioacetal intermediate) are common alternatives for carbonyl-to-methylene conversion.[1][2]

Experimental Protocol: Clemmensen Reduction of 1-Tetralone

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, place the freshly prepared zinc amalgam. Add water, concentrated hydrochloric acid, and toluene.

  • Substrate Addition: Add 1-tetralone to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The progress of the reaction can be monitored by TLC. Additional portions of concentrated HCl may be required during the reaction to maintain acidic conditions.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Separate the organic (toluene) layer.

  • Extraction: Extract the aqueous layer with additional portions of toluene or diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with water, followed by an aqueous sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude tetralin can be purified by distillation.

Data Presentation

ParameterTypical Conditions
SubstrateKetone or Aldehyde
ReagentsZinc Amalgam (Zn(Hg)), Conc. Hydrochloric Acid (HCl)
SolventToluene (for water-insoluble substrates)
TemperatureReflux
Key TransformationC=O → CH₂

Clemmensen Reduction General Scheme

G Ketone Ketone (e.g., 1-Tetralone) Alkane Alkane (e.g., Tetralin) Ketone->Alkane Reduction Reagents Zn(Hg) Conc. HCl Toluene, Reflux Reagents->Alkane

Caption: General transformation of the Clemmensen reduction.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 7-Bromo-1-Tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 7-bromo-1-tetralone as a key building block. 7-Bromo-1-tetralone is a versatile scaffold in organic synthesis, and its functionalization via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of a diverse range of 7-aryl-1-tetralone derivatives.[1][2] These products are valuable intermediates in the development of novel pharmaceutical agents and functional materials.[1][3]

The protocols outlined below offer robust starting points for the coupling of 7-bromo-1-tetralone with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of 7-bromo-1-tetralone with various boronic acids. These are based on established literature for analogous substrates and should be considered representative examples.[4] Actual yields will vary depending on the specific boronic acid, reaction scale, and purity of reagents.

Boronic Acid PartnerPalladium Catalyst (mol%)LigandBase (equiv.)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (2.0)1,4-Dioxane/Water (4:1)901280-95[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3-5)PPh₃K₂CO₃ (2.0)Toluene/Ethanol/WaterReflux6-1275-90
4-Fluorophenylboronic acidXPhos Pd G3 (2)XPhosK₃PO₄ (2.0)Toluene/Water (10:1)1108-1670-85
3-Thienylboronic acidPd(dppf)Cl₂ (5)dppfCs₂CO₃ (2.0)1,4-Dioxane/Water (4:1)10012-1865-80
Pyridine-3-boronic acidXPhos Pd G3 (2)XPhosK₃PO₄ (2.0)Toluene/Water (10:1)11012-2460-75

Note: The choice of catalyst, ligand, base, and solvent is critical and often interdependent. For challenging or electron-rich boronic acids, more active catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., XPhos) are often necessary to achieve good conversion and minimize side reactions such as dehalogenation.[4]

Experimental Protocols

Two representative protocols are provided below. Protocol 1 is a general method suitable for a wide range of common boronic acids, while Protocol 2 employs a more active pre-catalyst, which can be beneficial for less reactive coupling partners.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is a reliable starting point for the coupling of 7-bromo-1-tetralone with various arylboronic acids.[1]

Materials:

  • 7-Bromo-1-tetralone

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)[1][4]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube, add 7-bromo-1-tetralone (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).[1]

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1][4]

  • Add the degassed 1,4-dioxane and water (4:1 v/v) solvent mixture via syringe.[1][4]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[1][4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 7-aryl-1-tetralone product.[1]

Protocol 2: Suzuki-Miyaura Coupling using a High-Activity Pre-catalyst (XPhos Pd G3)

This protocol utilizes a more active catalyst system, which can be advantageous for less reactive boronic acids or when dehalogenation is a significant side reaction.[4]

Materials:

  • 7-Bromo-1-tetralone

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 2.5 equivalents)[4][5]

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add 7-bromo-1-tetralone (1.0 eq), the arylboronic acid (1.2 eq), XPhos Pd G3 (0.02 eq), and finely ground potassium phosphate (2.0 eq) to an oven-dried Schlenk flask.[4]

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (10:1 v/v) via syringe.[4]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS. Reactions may run for 8-24 hours.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.[5]

  • Dilute with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.[5]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl R²-B(OR)₂ + Base RedElim Reductive Elimination PdII_Diaryl->Pd0 R¹-R² Product R¹-R² PdII_Diaryl->Product Substrate1 R¹-X (7-Bromo-1-tetralone) Substrate2 R²-B(OR)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow General Experimental Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction (Heat & Stir) setup->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up (Quench, Extract, Dry) monitoring->workup Proceed upon completion purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Brominated Tetralones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of brominated tetralones, a critical transformation for the synthesis of aminotetralone derivatives. Such derivatives are significant intermediates in the development of novel therapeutics. The protocols outlined below cover the coupling of brominated tetralones with primary and secondary amines, as well as a method for synthesizing the primary amine functionality using an ammonia surrogate.

The Buchwald-Hartwig amination is a versatile and widely utilized method for forming carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction enables the synthesis of a wide array of arylamines from aryl halides and primary or secondary amines.[1][3] Its importance in medicinal chemistry is substantial, as introducing an amino group to an aromatic scaffold can significantly alter a molecule's pharmacological properties.[1] The 1-tetralone scaffold is a prevalent structural motif in many biologically active compounds. The ability to introduce an amino group at various positions on the aromatic ring via the Buchwald-Hartwig amination opens up a vast chemical space for synthesizing new chemical entities with potential therapeutic applications.[1]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (e.g., a brominated tetralone), forming a palladium(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then facilitates the deprotonation of the amine, forming an amido ligand.[1][4]

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the palladium(0) catalyst.[1][4]

A simplified representation of this catalytic cycle is depicted below.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n Ar_Pd_X Ar-Pd(II)(L_n)-X Pd0->Ar_Pd_X Oxidative Addition (Ar-X) Ar_Pd_NR2 Ar-Pd(II)(L_n)-NR'R'' Ar_Pd_X->Ar_Pd_NR2 Amine Coordination & Deprotonation (HNR'R'', Base) Ar_Pd_NR2->Pd0 Reductive Elimination (Ar-NR'R'') Product Aminated Tetralone (Ar-NR'R'') ArX Brominated Tetralone (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of brominated tetralones. The specific brominated tetralone isomer (e.g., 7-bromo-1-tetralone) will influence the reaction, but the general conditions are often applicable.

Protocol 1: Coupling with a Primary or Secondary Amine

This protocol is adapted for the general coupling of a brominated tetralone with a variety of primary and secondary amines.

Table 1: Reagents and Conditions for Coupling with Primary/Secondary Amines

Reagent/ParameterMolar Equiv.Amount (for 1.0 mmol scale)Notes
Brominated Tetralone1.01.0 mmolSubstrate
Amine1.21.2 mmolPrimary or secondary amine
Palladium(II) Acetate2 mol %0.02 mmolPalladium source
XPhos4 mol %0.04 mmolLigand
Sodium tert-butoxide1.41.4 mmolBase
Anhydrous Toluene-5 mLSolvent
Temperature-100-110 °CReaction Temperature
Time-16-24 hoursReaction Time

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated tetralone (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

  • Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated tetralone.[1]

Protocol 2: Synthesis of a Primary Aminotetralone using an Ammonia Surrogate (Benzophenone Imine)

This two-step protocol utilizes benzophenone imine as an ammonia equivalent, followed by hydrolysis to yield the primary amine.

Table 2: Reagents and Conditions for Coupling with Benzophenone Imine

Reagent/ParameterMolar Equiv.Amount (for 1.0 mmol scale)Notes
Step 1: Coupling
Brominated Tetralone1.01.0 mmolSubstrate
Benzophenone Imine1.21.2 mmolAmmonia Surrogate
Palladium(II) Acetate3 mol %0.03 mmolPalladium source
BINAP6 mol %0.06 mmolLigand
Cesium Carbonate1.51.5 mmolBase
Anhydrous Toluene-5 mLSolvent
Temperature-100 °CReaction Temperature
Time-16-24 hoursReaction Time
Step 2: Hydrolysis
Crude Imine Intermediate-From Step 1-
Tetrahydrofuran (THF)-10 mLSolvent
2 M Aqueous HCl-5 mLAcid for hydrolysis
Time-2-4 hoursReaction Time

Procedure:

Step 1: Coupling Reaction

  • In an oven-dried Schlenk tube, combine the brominated tetralone (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and BINAP (0.06 mmol, 6 mol%).

  • Add cesium carbonate (1.5 mmol, 1.5 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by benzophenone imine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude intermediate imine can be used in the next step without further purification.[1]

Step 2: Hydrolysis

  • Dissolve the crude intermediate imine in THF (10 mL).

  • Add 2 M aqueous HCl (5 mL) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the primary aminotetralone.[1]

Experimental Workflow and Component Relationships

The general workflow for setting up a Buchwald-Hartwig amination of a brominated tetralone and the relationship between the key components are illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glassware Oven-dry Schlenk tube add_solids Add Brominated Tetralone, Pd Catalyst, Ligand, & Base prep_glassware->add_solids prep_reagents Weigh Solid Reagents prep_reagents->add_solids inert_atm Evacuate & Backfill with Inert Gas (3x) add_solids->inert_atm add_liquids Add Anhydrous Solvent & Amine inert_atm->add_liquids heating Heat to Reaction Temp. add_liquids->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temp. monitoring->cooling filtration Filter through Celite cooling->filtration extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification product Isolated Aminotetralone purification->product

Caption: General experimental workflow.

Component_Relationships cluster_core Core Components cluster_catalytic Catalytic System cluster_conditions Reaction Conditions substrate Brominated Tetralone product Aminated Tetralone substrate->product amine Amine / Imine amine->product pd_source Pd(OAc)2 pd_source->product catalyzes ligand Phosphine Ligand (e.g., XPhos, BINAP) ligand->pd_source activates base Base (e.g., NaOtBu, Cs2CO3) base->product enables solvent Anhydrous Solvent (e.g., Toluene) solvent->product medium for atmosphere Inert Atmosphere atmosphere->product protects

Caption: Relationship of reaction components.

Troubleshooting

A common set of issues and potential solutions are outlined below to aid in optimizing the reaction.

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a palladium precatalyst.
Insufficiently strong baseFor less reactive amines, consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).[1]
Formation of side products (e.g., hydrodehalogenation)Inappropriate ligand or reaction temperatureScreen different phosphine ligands. Optimize the reaction temperature.
Decomposition of starting materialBase-sensitive functional groupsUse a milder base such as K₂CO₃ or Cs₂CO₃, although this may require longer reaction times or higher temperatures.

These protocols and guidelines should serve as a robust starting point for researchers engaged in the synthesis of aminated tetralones via the Buchwald-Hartwig amination. As with any chemical transformation, optimization of the reaction conditions for specific substrates may be necessary to achieve the desired outcome.

References

Application Notes and Protocols for the Functionalization of 7-Bromo-1-Tetralone via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-tetralone scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The functionalization of this core structure is crucial for the development of new chemical entities with tailored properties. 7-Bromo-1-tetralone is a key intermediate that allows for diverse derivatization through modern cross-coupling methodologies. Among these, the Palladium-catalyzed Heck reaction offers a powerful and versatile tool for the formation of carbon-carbon bonds by coupling the aryl bromide with various alkenes. This protocol provides detailed procedures for the Heck reaction-mediated functionalization of 7-bromo-1-tetralone, enabling the synthesis of novel 7-alkenyl-1-tetralone derivatives.

Data Presentation: Heck Reaction Parameters for Aryl Bromide Ketones

The following tables summarize quantitative data for the Heck reaction of aryl bromide ketones with representative alkenes, providing a comparative overview of different catalysts, bases, solvents, and their impact on reaction yields. While specific data for 7-bromo-1-tetralone is limited in the literature, the data for structurally similar compounds like 4-bromoacetophenone serves as a strong predictive model for reaction optimization.

Table 1: Heck Coupling of 4-Bromoacetophenone with Styrene

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / NHC precursorK₂CO₃DMF/H₂O (1:1)80495[1]
Pd(OAc)₂KOHDMF / TBAB1001.589[2]
Pd(OAc)₂K₂CO₃DMF / TBAB1001.590[2]
Pd(OAc)₂Et₃NDMF / TBABReflux1.592[2]

NHC = N-Heterocyclic Carbene; TBAB = Tetrabutylammonium bromide

Table 2: Heck Coupling of Aryl Bromides with Acrylates

Aryl BromideAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneEthyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100685
4-Bromoanisolen-Butyl acrylatePd-NHC ComplexK₂CO₃DMF10020>99 (conversion)
4-Bromotoluenen-Butyl acrylatePd-NHC ComplexK₂CO₃DMF1002093
4-Bromoanilinet-Butyl acrylatePd-NHC ComplexK₂CO₃DMF1002088

Experimental Protocols

This section provides a detailed methodology for the Heck reaction of 7-bromo-1-tetralone with a generic alkene (e.g., styrene or an acrylate). This protocol is adapted from established procedures for similar aryl bromide ketones.[1][2]

Materials:

  • 7-Bromo-1-tetralone

  • Alkene (e.g., Styrene, n-Butyl acrylate, Ethyl acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (or other suitable ligand)

  • Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-bromo-1-tetralone (1.0 mmol, 1.0 eq.), the alkene (1.2-1.5 mmol, 1.2-1.5 eq.), Palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (e.g., PPh₃, 0.02-0.10 mmol, 2-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through a syringe, add the degassed solvent (e.g., DMF, 5-10 mL) and the base (e.g., Et₃N, 2.0-3.0 mmol, 2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 7-alkenyl-1-tetralone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Combine Reactants: - 7-Bromo-1-tetralone - Alkene - Pd Catalyst - Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert setup Assemble Glassware (Schlenk Flask) setup->reagents addition Add Solvent and Base inert->addition heating Heat and Stir (80-120 °C) addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

References

Application Notes and Protocols for the Synthesis of 2-Alkynyl-1-Tetralone Derivatives via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][4][5] The resulting alkynyl-substituted motifs are crucial building blocks in medicinal chemistry, offering a rigid scaffold that can be further functionalized.[1]

This document provides detailed application notes and experimental protocols for the synthesis of 2-alkynyl-1-tetralone derivatives through the Sonogashira coupling of 2-bromo-1-tetralone with various terminal alkynes. The 1-tetralone scaffold is a common feature in a number of biologically active compounds, and the introduction of an alkynyl group at the 2-position opens avenues for the development of novel therapeutic agents. While direct literature on the Sonogashira coupling of this compound is limited, this protocol is based on the successful and well-documented coupling of the structurally analogous 3-bromo-1,2-diones, providing a robust starting point for optimization.[6]

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. A transmetalation step then occurs where the alkynyl group is transferred from the copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the 2-alkynyl-1-tetralone product and regenerates the active palladium(0) catalyst.[2][3] Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), triethylamine)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

General Procedure for Sonogashira Coupling of this compound Derivatives

The following protocol is adapted from the successful coupling of cyclic 3-bromo-1,2-diones.[6]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 10 mL of triethylamine or a mixture of THF and triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux in triethylamine, which is approximately 89 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If triethylamine is used as the solvent, it can be removed under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer and wash it with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-1-tetralone derivative.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira cross-coupling of cyclic 3-bromo-1,2-diones, which can be used as a predictive guide for the synthesis of 2-alkynyl-1-tetralone derivatives.[6]

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of a 3-Bromo-1,2-dione with Phenylacetylene [6]

EntryPalladium CatalystBase/SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (5 mol%)Et₃NReflux190
2Pd(PPh₃)₄ (5 mol%)Et₃NReflux188
3Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)Et₃NReflux185
4Pd(PPh₃)₂Cl₂ (5 mol%)THF/Et₃N (1:1)Reflux382

Table 2: Synthesis of Various 3-Alkynyl-1,2-dione Derivatives via Sonogashira Coupling [6]

EntryBromo-dione SubstrateAlkyneProductYield (%)
13-Bromo-cyclopentane-1,2-dione derivativePhenylacetylene3-(Phenylethynyl)-cyclopentane-1,2-dione derivative90
23-Bromo-cyclopentane-1,2-dione derivativeTrimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-cyclopentane-1,2-dione derivative83
33-Bromo-cyclohexane-1,2-dione derivativePhenylacetylene3-(Phenylethynyl)-cyclohexane-1,2-dione derivative85
43-Bromo-cyclohexane-1,2-dione derivative1-Hexyne3-(Hex-1-yn-1-yl)-cyclohexane-1,2-dione derivative78

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Pd Catalyst, and CuI inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous Solvent and Base inert->solvent alkyne Add Terminal Alkyne solvent->alkyne heating Heat and Stir (e.g., Reflux) alkyne->heating monitoring Monitor by TLC heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Pure 2-Alkynyl-1-tetralone Derivative purify->product

Caption: Experimental workflow for the Sonogashira coupling synthesis of 2-alkynyl-1-tetralone derivatives.

Conclusion

The Sonogashira coupling reaction provides a highly effective method for the synthesis of 2-alkynyl-1-tetralone derivatives, which are valuable intermediates for drug discovery and development. The provided protocols, based on analogous and well-established procedures, offer a solid foundation for researchers to explore the synthesis of a diverse library of these compounds. The reaction conditions can be further optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve the best possible yields for specific substrates. The versatility and functional group tolerance of the Sonogashira coupling make it an indispensable tool in modern organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-1-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-bromo-1-tetralone and improve yields.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common causes?

A1: Low yields in this synthesis can stem from several factors:

  • Suboptimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) is common, reagents like N-bromosuccinimide (NBS) may offer better selectivity and milder reaction conditions, potentially improving yield.[1]

  • Formation of Byproducts: The most common issue is the formation of 2,2-dibromo-1-tetralone and other polybrominated species.[1] This occurs with excess brominating agent or prolonged reaction times.

  • Inadequate Temperature Control: Running the reaction at too high a temperature can lead to increased side reactions. Lowering the reaction temperature can often improve selectivity and yield.[1]

  • Moisture Contamination: The presence of water can interfere with certain brominating agents and promote side reactions. Ensuring anhydrous conditions is important.

  • Product Instability: this compound can be unstable. It is recommended to store the purified product in a freezer under dry conditions.[2][3] Degradation during workup or purification can lead to lower isolated yields.

Q2: I am observing significant amounts of 2,2-dibromo-1-tetralone in my product mixture. How can I prevent this?

A2: The formation of the dibrominated byproduct is a classic sign of over-bromination. To minimize its formation:

  • Control Stoichiometry: Use a precise stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to 1-tetralone.[1]

  • Monitor the Reaction: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped as soon as the 1-tetralone starting material is consumed.[1]

  • Slow Addition of Bromine: Add the brominating agent (especially liquid bromine) dropwise and slowly to the reaction mixture to maintain a low concentration of bromine at any given time. A patent for a derivative synthesis describes the dropwise addition of bromine at room temperature.[4]

Q3: Which brominating agent is best for this synthesis?

A3: The "best" agent depends on your specific experimental constraints, including scale, desired purity, and safety considerations.

  • Elemental Bromine (Br₂): Effective and widely used, but hazardous and can lead to over-bromination if not carefully controlled.[4]

  • N-Bromosuccinimide (NBS): Often provides better regioselectivity and is a solid, making it easier and safer to handle than liquid bromine. It can be a good alternative to reduce side reactions.[1]

  • Cupric Bromide (CuBr₂): Can be used for the bromination of α-tetralones, often under reflux conditions.[5]

  • Pyridine Hydrobromide Perbromide: A solid, stable, and safer alternative to liquid bromine that can be used for α-bromination of ketones.[6]

  • Bromide-Bromate Couple: An environmentally benign alternative that can be generated in situ, avoiding the handling of hazardous liquid bromine.[7]

Q4: How do I effectively purify this compound from byproducts and starting material?

A4: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating this compound from 1-tetralone and dibrominated byproducts.[1][4] A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Recrystallization: This can be a useful technique for further purification after chromatography, or for purifying a crude product that is already relatively clean.[4]

  • Washing: During the workup, washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate can help remove any unreacted bromine. Washing with a sodium bicarbonate solution neutralizes acidic byproducts like HBr.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use a fresh or newly opened container of the brominating agent (e.g., NBS). 2. Gradually increase the reaction temperature while monitoring via TLC. Some methods require heating or reflux.[5] 3. Continue to monitor the reaction until TLC/GC shows consumption of starting material.
High Percentage of Dibrominated Byproduct 1. Excess brominating agent used. 2. Reaction time was too long. 3. Poor temperature control (too high).1. Reduce the equivalents of the brominating agent to 1.0.[1] 2. Stop the reaction immediately after the starting material is consumed.[1] 3. Maintain a consistent, and if necessary, lower temperature during the reaction.[1]
Product Decomposes During/After Purification 1. Product is unstable at room temperature or when exposed to light/air. 2. Residual acid from the reaction or chromatography.1. Perform purification steps quickly and at a low temperature if possible. Store the final product under an inert atmosphere in a freezer (-20°C).[2] 2. Ensure all acidic residues are removed during the workup by washing with a mild base (e.g., NaHCO₃ solution).[4]
Inconsistent Results Between Batches 1. Variable quality of starting materials or solvents. 2. Presence of moisture. 3. Inconsistent reaction setup or conditions.1. Use reagents and solvents from the same batch or ensure consistent purity. 2. Dry all glassware thoroughly and use anhydrous solvents. 3. Standardize all parameters: stirring speed, rate of addition, temperature, and reaction time.

Data Presentation: Comparison of Bromination Methods

Brominating Agent Typical Solvent(s) Typical Conditions Reported Yield Advantages Disadvantages Reference
Bromine (Br₂) / Ether Diethyl Ether or Carbon DisulfideRoom Temperature, Dropwise AdditionCrude: 99.6%High reactivity, inexpensive.Hazardous liquid, risk of over-bromination, generates HBr.[4]
**Cupric Bromide (CuBr₂) **Chloroform / Ethyl AcetateRefluxNot specifiedSolid reagent, less hazardous than Br₂.Requires heating, potential for metal contamination.[5]
N-Bromosuccinimide (NBS) Carbon Tetrachloride, DCE, AcetonitrileHeat or Light PromotedVariesSolid reagent, high selectivity, easier to handle.More expensive than Br₂, succinimide byproduct must be removed.[1][8]
Pyridine Hydrobromide Perbromide Acetic Acid90 °CVariesSolid reagent, safer alternative to Br₂.Requires elevated temperatures.[6]

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine

This protocol is adapted from a procedure for a substituted tetralone.[4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tetralone (1 equivalent) in diethyl ether or carbon disulfide (approx. 10 mL per gram of tetralone).

  • Reaction: At room temperature, add elemental bromine (1 equivalent) dropwise to the stirred solution over 30 minutes. The disappearance of the bromine color indicates its consumption.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, add water to the reaction mixture. Extract the product with diethyl ether.

  • Neutralization: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography.

Protocol 2: Bromination using Cupric Bromide

This protocol is adapted from a procedure for a substituted tetralone.[5]

  • Preparation: In a reaction flask, dissolve 1-tetralone (1 equivalent) in a mixture of chloroform and ethyl acetate. Heat the solution to boiling.

  • Reagent Addition: In a separate flask, heat a mixture of cupric bromide (CuBr₂) (approx. 2.2 equivalents by weight) and ethyl acetate to reflux.

  • Reaction: Add the hot CuBr₂ slurry to the boiling solution of 1-tetralone. Hydrogen bromide gas will evolve. Maintain the mixture at its reflux temperature for one hour after the HBr evolution ceases.

  • Workup: Filter the hot reaction mixture to remove copper salts. Wash the residue with boiling chloroform.

  • Concentration: Combine the filtrates and evaporate to dryness in vacuo.

  • Purification: Dissolve the residue in a minimum amount of dichloromethane and purify by column chromatography on alumina or silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_low_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting start Start Synthesis check_yield Check Yield & Purity (TLC/GC/NMR) start->check_yield low_yield Problem: Low Yield check_yield->low_yield Yield Low byproducts Problem: Byproducts Observed check_yield->byproducts Byproducts Present success Synthesis Successful check_yield->success Yield > 85% Purity High check_reagents Verify Reagent Activity & Stoichiometry low_yield->check_reagents reduce_br Reduce Brominating Agent to ~1.0 eq. byproducts->reduce_br check_conditions Optimize Temp. & Time check_reagents->check_conditions check_conditions->start Retry Synthesis monitor_rxn Monitor Reaction Closely (TLC/GC) reduce_br->monitor_rxn purify Purify via Column Chromatography monitor_rxn->purify purify->start Retry with Optimized Conditions

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

ExperimentalWorkflow General Experimental Workflow setup 1. Reaction Setup (1-Tetralone in Anhydrous Solvent) bromination 2. Bromination (Slow addition of Brominating Agent) setup->bromination monitoring 3. Reaction Monitoring (TLC / GC) bromination->monitoring workup 4. Aqueous Workup (Quench, Wash, Neutralize) monitoring->workup Starting Material Consumed extraction 5. Extraction & Drying workup->extraction concentration 6. Concentration (Rotary Evaporation) extraction->concentration purification 7. Purification (Column Chromatography) concentration->purification analysis 8. Product Analysis & Storage (NMR, Store at -20°C) purification->analysis

Caption: A step-by-step workflow for the synthesis, workup, and purification of this compound.

References

Minimizing isomeric byproducts in the bromination of 1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 1-tetralone. The primary focus is on minimizing the formation of isomeric byproducts to ensure the selective synthesis of 2-bromo-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts in the bromination of 1-tetralone, and how are they formed?

A1: The most common byproducts are 4-bromo-1-tetralone, and various di- and poly-brominated species.

  • This compound is the desired product, formed via electrophilic substitution at the alpha-carbon (C2) adjacent to the carbonyl group. This reaction typically proceeds through an enol or enolate intermediate.

  • 4-Bromo-1-tetralone can arise from benzylic bromination at the C4 position, especially under conditions that favor radical mechanisms (e.g., high temperatures or UV light).

  • Dibromo- and Polybromo-tetralones (e.g., 2,2-dibromo-1-tetralone) form when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Under basic conditions, successive halogenation is often faster than the first because the electron-withdrawing effect of the first halogen increases the acidity of the remaining alpha-hydrogen.[1]

Q2: Which brominating agent is better for selective synthesis of this compound: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: For selective mono-bromination at the C2 position, N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂). NBS is a milder and more selective brominating agent.[2][3] It provides a low, constant concentration of Br₂ throughout the reaction, which helps to prevent over-bromination and other side reactions.[3] Elemental bromine is more reactive and can lead to a higher incidence of poly-brominated byproducts and potential aromatic ring bromination if not carefully controlled.

Q3: What is the role of the catalyst in this reaction? Should I use acidic or basic conditions?

A3: An acid catalyst is recommended for the selective formation of this compound.

  • Acid-catalyzed bromination proceeds through an enol intermediate. The rate-determining step is the formation of this enol.[2] For unsymmetrical ketones like 1-tetralone, the more substituted, thermodynamically more stable enol is preferentially formed, leading to bromination at the more substituted alpha-carbon (C2). Acidic conditions also limit the reaction to mono-bromination, as the electron-withdrawing bromine atom deactivates the enol towards further reaction.

  • Base-catalyzed bromination proceeds through an enolate intermediate. This reaction is generally faster, but less selective. It can lead to poly-bromination, particularly at the less sterically hindered alpha-carbon if applicable. In the case of 1-tetralone, it can readily lead to the formation of 2,2-dibromo-1-tetralone.

Q4: How can I monitor the progress of the reaction to avoid the formation of byproducts?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (1-tetralone) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot(s). The reaction should be stopped once the starting material is no longer visible to minimize the formation of over-brominated products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the product mixture.[4]

Q5: What is the most effective method for purifying this compound and removing isomeric byproducts?

A5: The most effective method for purification is silica gel column chromatography.[5] This technique allows for the separation of this compound from the starting material, isomeric byproducts like 4-bromo-1-tetralone, and poly-brominated species based on their differing polarities. Following column chromatography, recrystallization can be employed to obtain a highly pure product.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. For many brominations, room temperature is sufficient. - Use a slight excess (1.05-1.1 equivalents) of the brominating agent.
Presence of significant amounts of dibromo- or polybromo- byproducts - Excess brominating agent. - Reaction time too long. - Use of basic conditions.- Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., NBS). - Stop the reaction as soon as the starting material is consumed (monitor by TLC). - Ensure the reaction is performed under acidic conditions (e.g., with a catalytic amount of HBr or acetic acid).
Formation of 4-bromo-1-tetralone - Radical reaction conditions (e.g., high temperature, UV light).- Conduct the reaction in the dark and at a controlled, moderate temperature. - Avoid the use of radical initiators unless benzylic bromination is desired.
Reaction does not start or is very slow - Low quality or decomposed brominating agent. - Absence of a catalyst.- Use freshly opened or purified NBS. - Ensure a catalytic amount of acid (e.g., a drop of HBr in acetic acid) is present to facilitate enol formation.
Difficult separation of isomers - Similar polarity of the desired product and byproducts.- Use flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation. - Multiple chromatographic purifications may be necessary.

Data on Reaction Selectivity

While a direct comparative study with quantitative yields for various conditions was not found in the literature, the principles of ketone halogenation allow for a qualitative and semi-quantitative comparison.

Reaction Condition Brominating Agent Expected Major Product Expected Byproducts Rationale for Selectivity
Acid-catalyzedBr₂ in Acetic AcidThis compoundDibromo-tetralones, aromatic bromination productsAcid promotes the formation of the more substituted enol, directing bromination to the C2 position. The reactivity of Br₂ can lead to over-bromination.
Acid-catalyzedNBS in CCl₄ or CH₃CNThis compoundMinimalNBS provides a low concentration of Br₂, which favors mono-bromination at the thermodynamically favored C2 position. It is generally more selective than Br₂.[2][3]
Radical conditions (e.g., light, AIBN)NBS in CCl₄4-Bromo-1-tetraloneThis compound, dibromo-tetralonesThese conditions promote a free-radical mechanism, favoring substitution at the benzylic C4 position.
Base-catalyzedBr₂ in methanol/base2,2-Dibromo-1-tetraloneThis compoundBase-promoted enolate formation is rapid, and the first bromination makes the remaining α-proton more acidic, leading to rapid subsequent bromination.[1]

Experimental Protocols

Protocol 1: Selective α-Bromination of 1-Tetralone using NBS

This protocol is designed for the selective synthesis of this compound.

Materials:

  • 1-Tetralone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH) or a drop of hydrobromic acid (HBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask protected from light, dissolve 1-tetralone (1.0 eq) in CCl₄ or CH₃CN.

  • Add a catalytic amount of p-TsOH.

  • Add NBS (1.05 eq) portion-wise over 10-15 minutes at room temperature with stirring.

  • Monitor the reaction progress using TLC (e.g., with a 4:1 hexanes:ethyl acetate eluent).

  • Once the 1-tetralone spot is no longer visible, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any remaining bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.

Visualizations

bromination_pathway cluster_main Acid-Catalyzed Bromination of 1-Tetralone cluster_side Potential Side Reactions 1-Tetralone 1-Tetralone Enol_Intermediate Enol Intermediate (more substituted) 1-Tetralone->Enol_Intermediate H⁺ (cat.) (rate-determining) 4-Bromo_Product 4-Bromo-1-tetralone 1-Tetralone->4-Bromo_Product Radical Conditions (e.g., UV light) This compound This compound (Desired Product) Enol_Intermediate->this compound + Br₂ or NBS Dibromo_Product 2,2-Dibromo-1-tetralone This compound->Dibromo_Product Excess Br₂

Caption: Reaction pathway for the selective bromination of 1-tetralone.

troubleshooting_workflow Start Bromination of 1-Tetralone Analysis Analyze crude product (TLC, GC-MS, NMR) Start->Analysis Desired_Product High yield of This compound Analysis->Desired_Product Yes Byproducts Significant Byproducts Analysis->Byproducts No Purify Purify by Column Chromatography Desired_Product->Purify Low_Yield Low Yield / Incomplete Reaction Check_Conditions Check Reaction Time / Temp Low_Yield->Check_Conditions Check_Reagents Check Reagent Stoichiometry & Quality (NBS) Low_Yield->Check_Reagents Identify_Byproducts Identify Byproducts (e.g., Dibromo, 4-Bromo) Byproducts->Identify_Byproducts Check_Conditions->Start Check_Reagents->Start Identify_Byproducts->Low_Yield Unreacted Starting Material Dibromo Dibrominated Product Identify_Byproducts->Dibromo Dibromo Four_Bromo 4-Bromo Product Identify_Byproducts->Four_Bromo 4-Bromo Adjust_Stoichiometry Reduce amount of brominating agent Dibromo->Adjust_Stoichiometry Adjust_Conditions Exclude light, control temperature Four_Bromo->Adjust_Conditions Adjust_Stoichiometry->Start Adjust_Conditions->Start

Caption: Troubleshooting workflow for minimizing isomeric byproducts.

References

How to prevent polybromination in 2-bromo-1-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of polybromination during the synthesis of 2-bromo-1-tetralone.

Understanding the Reaction: Why Polybromination Occurs

The bromination of ketones like 1-tetralone at the alpha-position is typically performed under acidic conditions. The reaction proceeds through an enol intermediate, which is the nucleophilic species that attacks the bromine.[1][2]

FAQ: What is the fundamental mechanism of acid-catalyzed bromination, and why does it lead to polybrominated byproducts?

Answer: The acid-catalyzed bromination of 1-tetralone involves a multi-step mechanism:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.[2]

  • Enol Formation: A weak base removes a proton from the α-carbon to form the enol intermediate. This is the slow, rate-determining step of the reaction.[2][3]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), forming the desired α-bromo ketone.[1][2]

Polybromination occurs because the product, this compound, can also form an enol and react with any excess bromine present in the mixture. While the first bromine atom is electron-withdrawing and slightly deactivates the ketone, making the second bromination slower than the first in acidic conditions, polybromination can still be a significant side reaction if conditions are not carefully controlled.[4]

G Tetralone 1-Tetralone Enol1 Enol Intermediate Tetralone->Enol1 H⁺ (cat.) (Rate-Determining) Product This compound (Desired Product) Enol1->Product + Br₂ Br2_1 Br₂ Enol2 Brominated Enol Intermediate Product->Enol2 Byproduct 2,2-Dibromo-1-Tetralone (Undesired Byproduct) Enol2->Byproduct + Br₂ Br2_2 Br₂

Caption: Reaction pathway for the formation of mono- and di-brominated tetralone.

Troubleshooting Guide for Selectivity Control

Q1: I am observing significant amounts of dibromo- and other polybrominated byproducts. How can I improve the selectivity for monobromination?

Answer: Achieving high selectivity for the monobrominated product requires careful control over several reaction parameters. Here are key strategies to minimize polybromination:

  • Strict Stoichiometry Control: Ensure a precise 1:1 molar ratio of 1-tetralone to the brominating agent. An excess of bromine is the primary cause of polybromination. Some protocols even recommend a slight excess of the ketone to ensure all the bromine is consumed.[5][6]

  • Slow Reagent Addition: Add the brominating agent dropwise and slowly to the solution of 1-tetralone.[2][6] This maintains a low concentration of bromine in the reaction flask, reducing the likelihood of a second bromination event on the already-formed product.

  • Temperature Management: Maintain a consistent and often low-to-ambient temperature. While some protocols use reflux,[7] many successful monobrominations are performed at room temperature.[5] Use an ice bath to dissipate any heat generated, especially during the addition of bromine.[6]

  • Choice of Brominating Agent and Solvent: The selection of reagents can significantly impact selectivity. While elemental bromine is common, other reagents may offer milder conditions and improved handling.

Data Presentation: Comparison of Brominating Systems

Brominating AgentTypical Solvent(s)TemperatureKey Advantages/Considerations
Elemental Bromine (Br₂) Acetic Acid, Diethyl Ether, CCl₄Room TempWidely available; reaction rate is independent of bromine concentration, aiding control.[3][8] Requires careful handling.
N-Bromosuccinimide (NBS) CCl₄ (+ initiator for radical) or Acetic Acid (for electrophilic)VariesSolid reagent, easier to handle than liquid Br₂.[1] Can follow different mechanisms.
Cupric Bromide (CuBr₂) Chloroform / Ethyl AcetateRefluxA solid reagent that avoids handling elemental bromine directly.[7]
Ammonium Tribromide Salts Tetrahydrofuran (THF)Room TempSolid reagents that are less hazardous and allow for easy stoichiometric control.[9]

Detailed Experimental Protocols

Protocol 1: Selective Monobromination using Elemental Bromine (Br₂)

This protocol is adapted from established methods for the α-bromination of ketones.[2][5]

  • Reagents & Equipment:

    • 1-Tetralone (1.0 eq)

    • Bromine (1.0 eq)

    • Diethyl ether or Glacial Acetic Acid

    • 10% aq. Sodium Bisulfite (NaHSO₃) solution

    • Saturated aq. Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, ice bath.

  • Procedure:

    • Dissolve 1-tetralone in diethyl ether (or acetic acid) in the round-bottom flask and cool the solution to 0-5 °C using an ice bath.

    • In the dropping funnel, prepare a solution of one equivalent of bromine in the same solvent.

    • Add the bromine solution dropwise to the stirred tetralone solution over 30-60 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.[2]

    • After the addition is complete, allow the mixture to stir at the same temperature or let it warm to room temperature for an additional 30 minutes, or until the reaction is complete (monitored by TLC).

    • Quench: Slowly add the 10% sodium bisulfite solution to the reaction mixture until the bromine color completely disappears. This step destroys any unreacted bromine.[2]

    • Work-up: If using an organic solvent, transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Monobromination using Cupric Bromide (CuBr₂)

This protocol offers an alternative to using liquid bromine and is based on the synthesis of a similar compound.[7]

  • Reagents & Equipment:

    • 1-Tetralone (1.0 eq)

    • Cupric Bromide (CuBr₂) (2.0+ eq)

    • Chloroform and Ethyl Acetate

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • Suspend 1-tetralone and cupric bromide in a 5:1 mixture of chloroform and ethyl acetate.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change from the black CuBr₂ to the white CuBr.

    • Continue refluxing until the starting material is consumed (as monitored by TLC). This may take several hours.

    • Filter the hot reaction mixture to remove the copper salts. Wash the residue with hot chloroform.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purification: The resulting crude product should be purified by column chromatography on silica gel or alumina to yield pure this compound.[7]

G A 1. Setup (Dissolve Tetralone, Cool) B 2. Reaction (Slow, Dropwise Addition of Br₂) A->B C 3. Monitoring (TLC / GC) B->C C->B Reaction Incomplete D 4. Quenching (Add NaHSO₃) C->D Reaction Complete E 5. Extraction & Washing (Separate Layers, Neutralize) D->E F 6. Drying & Concentration (Dry with MgSO₄, Evaporate) E->F G 7. Purification (Recrystallization or Chromatography) F->G H Final Product: This compound G->H

Caption: General experimental workflow for the synthesis of this compound.

Additional Frequently Asked Questions (FAQs)

Q2: How can I effectively monitor the reaction to prevent over-bromination? Answer: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against the 1-tetralone starting material. The desired product, this compound, will appear as a new spot (typically with a higher Rf value). The reaction is complete when the starting material spot has disappeared. The formation of a third spot, likely the dibrominated product, indicates that over-bromination is occurring, and the reaction should be quenched immediately.

Q3: The reaction mixture retains a strong bromine color long after the addition is complete. What does this mean? Answer: A persistent red-brown color indicates an excess of unreacted bromine. This could be due to an error in stoichiometry or a stalled reaction. It is crucial to quench this excess bromine with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate before work-up to ensure safety and prevent further reaction.

Q4: Are there safer or easier-to-handle alternatives to elemental bromine? Answer: Yes. Solid brominating agents are often preferred for their ease of handling. N-Bromosuccinimide (NBS) is a very common alternative for α-bromination.[1] Additionally, solid organic ammonium tribromides, such as pyridinium hydrobromide perbromide (Py-HBr₃), are effective and allow for precise stoichiometric control.[9] Cupric bromide (CuBr₂) is another solid alternative as detailed in Protocol 2.[7]

References

Purification of 2-bromo-1-tetralone using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-bromo-1-tetralone using column chromatography. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of this compound and Starting Material (1-tetralone) The polarity of the starting material and the product are very similar.- Optimize the solvent system using TLC with various ratios of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate). Aim for a significant difference in Rf values. - Consider using a less polar solvent system overall, as alpha-bromo ketones can be surprisingly non-polar.
Product is Decomposing on the Column (Observed as Streaking on TLC or Low Yield) This compound, like many α-bromo ketones, can be unstable on silica gel, which is slightly acidic. This can lead to degradation or debromination.[1]- Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, mixed with the eluent. - If decomposition persists, consider using an alternative stationary phase like neutral alumina.
The Compound Elutes Too Quickly (High Rf Value) The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
The Compound is Not Eluting from the Column (Low Rf Value) The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.
Multiple Spots on TLC of a Supposedly Pure Fraction This could indicate co-elution of impurities or on-plate decomposition.- Run a 2D TLC to check for on-plate decomposition. - If impurities are present, a slower gradient or a different solvent system may be required for better separation.
Formation of a Byproduct (1-tetralone) During Purification Debromination can occur on the silica gel column, especially with prolonged exposure.- Minimize the time the compound spends on the column by using flash chromatography. - Consider if the crude product is sufficiently pure to be used in the next step without chromatography, a strategy sometimes employed when purification is challenging.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of compounds like this compound is a non-polar solvent system with a small amount of a polar modifier. A mixture of hexanes and ethyl acetate is frequently used.[2] Based on similar compounds, a starting ratio of 95:5 hexanes:ethyl acetate is a reasonable starting point. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve an Rf value for the product between 0.2 and 0.4 for the best separation.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound has a chromophore and should be visible under UV light (254 nm). Additionally, a potassium permanganate (KMnO4) stain can be used for visualization, which is a general stain for organic compounds.

Q3: Is this compound stable? What storage conditions are recommended?

A3: α-bromo ketones can be lachrymatory and may degrade over time, especially if exposed to moisture or light. It is recommended to store this compound in a cool, dry, and dark place.[3][4] For long-term storage, refrigeration is advised.

Q4: I am observing what appears to be the debrominated product (1-tetralone) in my purified fractions. What could be the cause?

A4: The formation of 1-tetralone is a known issue and can be a result of debromination. This can be promoted by factors such as exposure to acidic conditions (like silica gel), light, or certain nucleophiles. To minimize this, it is advisable to work quickly, use deactivated silica gel if necessary, and protect the compound from prolonged exposure to light.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a packed bed without air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a solvent in which it is highly soluble and that is a weak solvent for the chromatography (e.g., dichloromethane). Carefully load this solution onto the top of the silica gel column.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. This powder is then carefully and evenly added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC.

    • Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterRecommended Value/SystemNotes
Stationary Phase Silica GelStandard for normal-phase flash chromatography. Can be deactivated with triethylamine if degradation is observed.
Recommended Eluent Hexanes:Ethyl AcetateA good starting point for initial trials is a 95:5 ratio, with the polarity gradually increased as needed.
Alternative Eluents Dichloromethane/Hexanes or Toluene/HexanesMay offer different selectivity for aromatic compounds.
Target Rf Value 0.2 - 0.4This range typically provides the best separation in column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc column Run Column Chromatography tlc->column analyze_fractions Analyze Fractions by TLC column->analyze_fractions troubleshoot Problem Identified analyze_fractions->troubleshoot pure_product Pure Product Obtained troubleshoot->pure_product Good Separation poor_separation Poor Separation troubleshoot->poor_separation Mixed Fractions no_elution Compound Not Eluting troubleshoot->no_elution No Product decomposition Decomposition on Column troubleshoot->decomposition Streaking/Low Yield adjust_solvent Adjust Solvent System (less polar) poor_separation->adjust_solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity deactivate_silica Deactivate Silica Gel or Use Alumina decomposition->deactivate_silica adjust_solvent->column increase_polarity->column deactivate_silica->column

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Bromo-tetralones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of bromo-tetralones. The content is structured to address specific experimental challenges with actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common reasons for low to no yield in the Suzuki-Miyaura coupling of bromo-tetralones?

Low yields in the Suzuki coupling of bromo-tetralones can be attributed to several factors, primarily related to the specific challenges posed by these substrates.[1]

  • Catalyst Inactivity: Palladium catalysts are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation and reaction failure.[1]

  • Suboptimal Ligand Choice: Bromo-tetralones are relatively electron-rich, which can render the rate-determining oxidative addition step sluggish. The use of generic ligands like triphenylphosphine (PPh₃) may be insufficient.[1][2]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid.[3] An incorrect choice can lead to slow or stalled reactions. Additionally, the enolizable nature of the tetralone moiety can lead to side reactions with overly strong or inappropriate bases.

  • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond), reducing the concentration of the active nucleophile.[1]

  • Poor Solubility: The insolubility of reagents, particularly inorganic bases, in the reaction solvent can impede the reaction progress.

Solutions:

  • Ensure a Strict Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Employ Bulky, Electron-Rich Ligands: To accelerate the oxidative addition, use bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2]

  • Screen Different Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective.[3] The choice of base may need to be optimized in conjunction with the solvent.

  • Use Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to mitigate protodeboronation.[4]

  • Optimize the Solvent System: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used. For inorganic bases, a co-solvent like water may be necessary to improve solubility.[1]

Q2: I am observing a significant amount of the dehalogenated product (tetralone) in my reaction. How can I minimize this side reaction?

The formation of the dehalogenated tetralone is a result of a competing reduction pathway where the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.

Solutions:

  • Ensure Anhydrous Conditions (with caution): While water can be a proton source for dehalogenation, its complete absence can sometimes stall the reaction, as it can play a role in the activation of the boronic acid with certain bases. Careful optimization of water content is key.

  • Select a Non-Nucleophilic Base: Consider using bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Optimize the Ligand: A bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, making it kinetically more favorable than the dehalogenation pathway.

  • Lower the Reaction Temperature: Reducing the temperature may suppress the dehalogenation side reaction, although this might also slow down the desired coupling.

Q3: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of the boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.

  • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction, which can sometimes lead to homocoupling. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.

  • Control Reaction Temperature: High temperatures can sometimes promote homocoupling.

Q4: The reaction starts but stalls before completion. What could be the issue?

Reaction stalling can be due to catalyst degradation or poor solubility of the reagents.

Solutions:

  • Use a More Robust Catalyst System: Consider using a pre-formed catalyst, such as XPhos Pd G3, which can exhibit greater stability.

  • Increase Catalyst Loading: A modest increase in the catalyst loading may be necessary.

  • Improve Solubility: Ensure all reaction components are soluble at the reaction temperature. For inorganic bases, adding a small amount of water to the organic solvent (e.g., dioxane/water 10:1) can be beneficial.

Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromo-tetralones

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of bromo-tetralones with various boronic acids. These are generalized conditions and may require optimization for specific substrates.

ParameterRecommended ConditionRationale & Remarks
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Readily available and effective palladium sources.
Ligand XPhos, SPhos, or RuPhos (2-6 mol%)Bulky, electron-rich ligands to accelerate oxidative addition.[2]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)Inorganic bases are generally effective and minimize side reactions.[3]
Solvent 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1), or 2-MeTHFAprotic polar solvents are preferred. A small amount of water can aid in dissolving the base.[1]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and side reactions.

Experimental Protocols

Protocol 1: General Conditions using a Pd(II) Pre-catalyst

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

  • Reagents:

    • Bromo-tetralone (1.0 equiv)

    • Boronic acid (1.2 - 1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add the bromo-tetralone, boronic acid, Pd(dppf)Cl₂, and cesium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Challenging Couplings using a Pre-formed Catalyst

This protocol utilizes a more active catalyst system that can be effective for less reactive boronic acids or when dehalogenation is a significant issue.

  • Reagents:

    • Bromo-tetralone (1.0 equiv)

    • Boronic acid (1.2 equiv)

    • XPhos Pd G3 (a pre-formed catalyst) (2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Toluene/Water (10:1 v/v), degassed

  • Procedure:

    • Follow the setup procedure as described in Protocol 1, using the reagents listed above.

    • Heat the reaction mixture to 100-110 °C.

    • Monitor the reaction progress and perform work-up and purification as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle General Catalytic Cycle and Common Side Reactions cluster_main Main Catalytic Cycle cluster_side Common Side Reactions pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br catalyst_deactivation Catalyst Deactivation (e.g., by O₂) pd0->catalyst_deactivation pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation dehalogenation Dehalogenation pd_intermediate->dehalogenation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar ar_boronic Ar'-B(OH)₂ (Boronic Acid) ar_boronic->transmetalation homocoupling Homocoupling ar_boronic->homocoupling Pd(II), O₂ base Base base->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product dehalogenated_product Ar-H (Dehalogenated Product) dehalogenation->dehalogenated_product homocoupling_product Ar'-Ar' (Homocoupled Product) homocoupling->homocoupling_product

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Troubleshooting_Workflow Troubleshooting Logic for Bromo-tetralone Suzuki Coupling start Low Yield or No Reaction check_inert Check Inert Atmosphere and Reagent Quality start->check_inert check_catalyst Optimize Catalyst System check_inert->check_catalyst Inertness OK solution_inert Degas Solvents Thoroughly Use Fresh Reagents check_inert->solution_inert Issue Found check_base_solvent Optimize Base and Solvent check_catalyst->check_base_solvent System Optimized solution_catalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Consider Pre-formed Catalyst check_catalyst->solution_catalyst Improvement Needed check_temp Adjust Temperature check_base_solvent->check_temp System Optimized solution_base_solvent Screen Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Add Water as Co-solvent if Needed check_base_solvent->solution_base_solvent Improvement Needed solution_temp Increase Temperature Incrementally (e.g., 80°C -> 110°C) check_temp->solution_temp Improvement Needed

Caption: Troubleshooting workflow for bromo-tetralone Suzuki coupling.

Experimental_Workflow Experimental Workflow for Optimizing Bromo-tetralone Suzuki Coupling prep 1. Reagent Preparation (Bromo-tetralone, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) prep->setup catalyst_add 3. Catalyst & Ligand Addition setup->catalyst_add solvent_add 4. Degassed Solvent Addition catalyst_add->solvent_add reaction 5. Reaction at Temperature (e.g., 80-110 °C) solvent_add->reaction monitoring 6. Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Work-up (Quench, Extract) monitoring->workup Complete purification 8. Purification (Column Chromatography) workup->purification analysis 9. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Suzuki coupling optimization.

References

Technical Support Center: Friedel-Crafts Cyclization for Tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts cyclization reactions for the synthesis of tetralones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during these experiments.

Troubleshooting Guide: Low Yield in Tetralone Synthesis

This guide provides a systematic approach to diagnosing and resolving low yields in your Friedel-Crafts cyclization reaction to produce tetralones.

Problem Potential Cause Recommended Solution(s)
Consistently Low or No Product Yield 1. Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2]- Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. - Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. - Use a fresh bottle of the Lewis acid or one that has been stored in a desiccator. Clumpy or discolored catalyst may indicate deactivation. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
2. Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[2]- Increase the molar ratio of the Lewis acid to the substrate. Start with at least 1.1 equivalents and consider increasing to 2.5 equivalents or more, depending on the substrate and reaction conditions.
3. Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, hindering the cyclization.[1]- If possible, choose a starting material without strong deactivating groups. - Consider using a more potent Lewis acid or higher reaction temperatures to overcome the deactivation, though this may lead to side reactions.
4. Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side product formation.[1]- Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed. For the cyclization of 4-phenylbutyric acid, temperatures can range from room temperature to over 200°C depending on the catalyst used.
Formation of Multiple Products/Side Reactions 1. Intermolecular Acylation: Instead of the desired intramolecular cyclization, the acylium ion may react with another molecule of the starting material, leading to polymeric byproducts.- Use high dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the substrate to the reaction mixture.
2. Isomer Formation: For substituted phenylbutyric acids, cyclization can occur at different positions on the aromatic ring, leading to a mixture of isomeric tetralones.- The regioselectivity is often dictated by the electronic and steric effects of the substituents on the aromatic ring. Consider the directing effects of your substituents when designing the synthesis.
3. Dehydration or Decarbonylation: At high temperatures, side reactions such as dehydration of the starting material or decarbonylation of the product can occur.- Carefully control the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC-MS to avoid prolonged heating after the reaction is complete.
Difficult Work-up and Purification 1. Emulsion Formation: During the aqueous work-up to quench the reaction and hydrolyze the catalyst-product complex, emulsions can form, making the separation of organic and aqueous layers difficult.- Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. - If an emulsion persists, adding a saturated solution of NaCl (brine) can help to break it.
2. Product Contamination: The crude product may be contaminated with unreacted starting material, side products, or residual catalyst.- Perform a thorough aqueous wash to remove water-soluble impurities. - Use column chromatography or recrystallization for final purification of the tetralone.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my Friedel-Crafts cyclization to form a tetralone?

The choice of catalyst depends on the reactivity of your substrate and the desired reaction conditions.

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are commonly used and effective for many substrates. However, they are very sensitive to moisture and often required in stoichiometric amounts.

  • Protic Acids (e.g., Polyphosphoric Acid (PPA), Eaton's Reagent): PPA is a viscous but effective reagent for the cyclization of carboxylic acids like 4-phenylbutyric acid. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is a less viscous and often more effective alternative to PPA.[3]

  • Solid Acid Catalysts (e.g., Zeolites): Zeolites like H-Beta can be used as recyclable, environmentally friendly catalysts, often at higher temperatures.[4]

  • Other Lewis Acids (e.g., SnCl₄, Bi(OTf)₃): Milder Lewis acids can also be effective, particularly for activated substrates, and may offer better selectivity.

Q2: What is the optimal temperature for the cyclization of 4-phenylbutyric acid to α-tetralone?

The optimal temperature is highly dependent on the catalyst used. For example, with polyphosphoric acid, the reaction is typically carried out at elevated temperatures, often around 100°C. In contrast, when using a solid acid catalyst like H-Beta zeolite, temperatures as high as 220°C have been reported to give good yields.[4] It is crucial to consult the literature for specific substrates and catalysts and to perform optimization experiments.

Q3: Can I use 4-phenylbutyric acid directly, or do I need to convert it to the acid chloride first?

Both approaches are viable.

  • Direct Cyclization of the Carboxylic Acid: This is commonly done using strong protic acids like polyphosphoric acid (PPA) or Eaton's reagent, or with solid acid catalysts at high temperatures.[4][5][6] This method avoids the extra step of preparing the acid chloride.

  • Cyclization of the Acid Chloride: The acid chloride is typically more reactive and can be cyclized using a Lewis acid like AlCl₃.[7] This may be necessary for less reactive substrates.

Q4: What are some common side products in the synthesis of α-tetralone from 4-phenylbutyric acid?

Besides unreacted starting material, potential side products can include:

  • Polymeric material: Resulting from intermolecular acylation.

  • Indanone derivatives: Although less likely due to the preference for forming a six-membered ring, five-membered ring formation can sometimes occur.

  • Products of rearrangement: While less common in acylations compared to alkylations, rearrangements can occur under harsh conditions.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting material (4-phenylbutyric acid) and the product (α-tetralone) will have different polarities and thus different Rf values. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Quantitative Data Summary

The following table summarizes the yield of α-tetralone from the cyclization of 4-phenylbutyric acid under different catalytic conditions.

CatalystSubstrateTemperature (°C)Reaction TimeYield (%)Reference
H-Beta Zeolite4-phenylbutyric acid22010 h81.2[4]
Polyphosphoric Acid4-phenylbutyric acid100Not specified63[6]
AlCl₃4-phenylbutyryl chlorideNot specifiedNot specified74-91[7]

Experimental Protocols

Synthesis of α-Tetralone from 4-Phenylbutyric Acid using Polyphosphoric Acid

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • 4-phenylbutyric acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a beaker, warm 150 g of polyphosphoric acid to 90-100°C on a steam bath with mechanical stirring.

  • Add 20 g (0.122 mole) of 4-phenylbutyric acid to the hot PPA.

  • Continue stirring the mixture at 90-100°C for 15 minutes.

  • Allow the reaction mixture to cool slightly and then pour it onto a mixture of 500 g of crushed ice and 200 mL of water with vigorous stirring to hydrolyze the PPA and the reaction complex.

  • Transfer the mixture to a separatory funnel and extract the product with three 100 mL portions of diethyl ether.

  • Combine the ether extracts and wash them successively with 100 mL of water, two 100 mL portions of 5% sodium hydroxide solution (to remove any unreacted carboxylic acid), and 100 mL of saturated sodium bicarbonate solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the ether by rotary evaporation.

  • The crude α-tetralone can be purified by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed reagent_check 1. Check Reagent Quality & Purity start->reagent_check condition_check 2. Review Reaction Conditions reagent_check->condition_check Reagents OK reagent_sol Use fresh/purified reagents. Ensure anhydrous conditions. reagent_check->reagent_sol catalyst_check 3. Evaluate Catalyst Activity & Stoichiometry condition_check->catalyst_check Conditions OK condition_sol Optimize temperature. Adjust reaction time. Consider high dilution. condition_check->condition_sol workup_check 4. Analyze Work-up & Purification catalyst_check->workup_check Catalyst OK catalyst_sol Use fresh, anhydrous Lewis acid. Increase catalyst loading. catalyst_check->catalyst_sol end Improved Yield workup_check->end Work-up Optimized workup_sol Ensure complete quenching. Optimize extraction and purification. workup_check->workup_sol reagent_sol->reagent_check condition_sol->condition_check catalyst_sol->catalyst_check workup_sol->workup_check

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts cyclization.

Reaction Pathway and Potential Side Reaction

Reaction_Pathway sub 4-Phenylbutyric Acid or Acid Chloride acylium Acylium Ion Intermediate sub->acylium + Catalyst cat Lewis Acid / Protic Acid tetralone α-Tetralone (Desired Product) acylium->tetralone Intramolecular Cyclization (Favored by high dilution) polymer Polymeric Byproducts (Side Product) acylium->polymer Intermolecular Acylation

Caption: Reaction pathway for tetralone synthesis and a common side reaction.

References

Technical Support Center: Regioselective Halogenation of Unsymmetrical Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective halogenation of unsymmetrical ketones.

Troubleshooting Guide

This section addresses common issues encountered during the regioselective α-halogenation of unsymmetrical ketones.

Issue: Poor Regioselectivity – Halogenation Occurring at the Wrong α-Position

  • Question: I am attempting to halogenate my unsymmetrical ketone at the less substituted α-carbon, but I am primarily getting the product halogenated at the more substituted position. How can I resolve this?

  • Answer: This issue arises from using reaction conditions that favor thermodynamic control, leading to the more stable enol intermediate. To achieve halogenation at the less substituted α-carbon (the kinetic product), you need to employ conditions that favor irreversible enolate formation at the less sterically hindered position.[1]

    Solutions:

    • Choice of Base: Switch to a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice for promoting kinetic enolate formation.[2][3] Avoid weaker, less hindered bases like sodium hydroxide or alkoxides if the kinetic product is desired.[4]

    • Temperature Control: Perform the deprotonation at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent equilibration to the more stable thermodynamic enolate.[2][3]

    • Solvent: Use an aprotic solvent such as tetrahydrofuran (THF).

    • Order of Addition: Add the ketone solution slowly to the cooled LDA solution to ensure the base is always in excess, which helps to rapidly and irreversibly form the kinetic enolate.

  • Question: My goal is to halogenate at the more substituted α-carbon, but I am getting a mixture of regioisomers. How can I improve selectivity for the thermodynamic product?

  • Answer: Obtaining the thermodynamic product requires conditions that allow for the equilibration of the initially formed enolates to the most stable intermediate, which is the more substituted enol.[4]

    Solutions:

    • Reaction Conditions: Use acidic conditions. A common method is performing the reaction with the elemental halogen (e.g., Br₂) in a protic acid solvent like acetic acid.[5][6][7]

    • Temperature: Running the reaction at room temperature or with gentle heating can facilitate the equilibration process to favor the thermodynamic product.[2]

    • Allow for Equilibration: If using basic conditions with a non-hindered base (e.g., NaOEt in EtOH), ensure a long enough reaction time to allow the enolates to equilibrate before adding the halogenating agent.

Issue: Polyhalogenation and Low Yield of Monohalogenated Product

  • Question: I am observing significant amounts of di- and tri-halogenated byproducts, especially when using basic conditions. How can I achieve monohalogenation?

  • Answer: Polyhalogenation is a common side reaction under basic conditions because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making subsequent halogenations faster than the first.[5][8]

    Solutions:

    • Switch to Acidic Conditions: The best way to avoid polyhalogenation is to perform the reaction under acidic conditions. After the first halogenation, the carbonyl oxygen becomes less basic, which slows down the rate-determining enol formation step for subsequent halogenations.[5][6]

    • Stoichiometry Control (Basic Conditions): If basic conditions are necessary, precisely controlling the stoichiometry by using only one equivalent of the halogenating agent and a strong, non-nucleophilic base like LDA can help. The rapid and quantitative formation of the enolate, followed by quenching with the halogen, can minimize polyhalogenation.

    • Haloform Reaction: Be aware that if your substrate is a methyl ketone, using excess halogen and base will intentionally lead to the haloform reaction, producing a carboxylate and a haloform (e.g., chloroform, bromoform).[5][8]

Issue: Low Reaction Conversion or No Reaction

  • Question: My halogenation reaction is very slow or is not proceeding to completion. What could be the cause?

  • Answer: Low conversion can be due to several factors, including insufficiently activated reagents or inappropriate reaction conditions.

    Solutions:

    • Acid/Base Strength: Ensure your acid or base catalyst is of the appropriate strength and concentration to facilitate enol or enolate formation. For acid catalysis, the rate of reaction is dependent on the concentration of both the ketone and the acid.[6]

    • Halogenating Agent: The reactivity of halogens follows the trend Cl₂ > Br₂ > I₂.[9] If using a less reactive halogen like iodine, you may need more forcing conditions (e.g., heating). Alternatively, consider using a more reactive halogenating agent such as N-halosuccinimides (NCS, NBS, NIS).

    • Steric Hindrance: Extremely hindered ketones may react slowly. In such cases, longer reaction times or elevated temperatures may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental difference between kinetic and thermodynamic control in the halogenation of unsymmetrical ketones?

    • A1: The difference lies in the intermediate that is trapped by the halogen.

      • Kinetic control favors the product that is formed fastest. This involves the deprotonation of the most accessible (least sterically hindered) α-proton, leading to halogenation at the less substituted carbon. These conditions are typically irreversible (strong, bulky base at low temperature).[1][2]

      • Thermodynamic control favors the most stable product. This is achieved under conditions that allow for reversible enol or enolate formation, leading to a higher concentration of the more stable, more substituted enol/enolate intermediate. Halogenation then occurs at the more substituted carbon.[4]

  • Q2: Why does acid catalysis favor halogenation at the more substituted position?

    • A2: Acid-catalyzed halogenation proceeds through an enol intermediate. The stability of alkenes increases with substitution. Therefore, the more stable enol is the one with the double bond at the more substituted position. Under acidic (equilibrating) conditions, this more stable enol intermediate is favored, leading to halogenation at that site.[4][8]

  • Q3: Why does base-promoted halogenation often lead to reaction at the less substituted position?

    • A3: Base-promoted halogenation proceeds through an enolate intermediate. The rate-determining step is the removal of an α-proton. The protons on the less substituted carbon are generally more acidic and less sterically hindered, allowing them to be removed more quickly by a base.[4] Using a strong, bulky base like LDA at low temperatures effectively "locks" the ketone in its kinetic enolate form, which is then trapped by the halogen.[3]

  • Q4: What are the advantages of using N-halosuccinimides (NBS, NCS) over elemental halogens (Br₂, Cl₂)?

    • A4: N-halosuccinimides are crystalline solids that are easier and safer to handle than gaseous chlorine or volatile and corrosive bromine. They provide a low concentration of the halogen in solution, which can sometimes help to minimize side reactions. They are often used with an acid catalyst to generate the electrophilic halogen in situ.[7]

  • Q5: Can I achieve monohalogenation under basic conditions?

    • A5: While challenging, it is possible. The key is to avoid having both the enolate and the halogenating agent present in the reaction mixture at the same time as unreacted ketone. A common strategy is to first generate the enolate quantitatively using a strong base like LDA at low temperature, and then add one equivalent of the halogenating agent to quench the enolate. This prevents the newly formed α-haloketone from being deprotonated again.

Data Presentation

The regioselectivity of the α-bromination of an unsymmetrical ketone like 2-heptanone is highly dependent on the reaction conditions. The following table summarizes the expected outcomes under kinetic and thermodynamic control.

ConditionProduct TypeBase/AcidHalogenating AgentSolventTemp. (°C)Major ProductApprox. Regioisomeric Ratio (Major:Minor)Approx. Yield (%)
Kinetic KineticLDANBSTHF-781-bromo-2-heptanone>95:5~90%
Thermodynamic ThermodynamicAcetic Acid (cat.)Br₂Acetic Acid253-bromo-2-heptanone>90:10~85%

Note: Ratios and yields are representative estimates based on established principles of kinetic and thermodynamic control and may vary based on specific experimental execution.

Experimental Protocols

Protocol 1: Kinetic α-Bromination of 2-Heptanone (Formation of 1-bromo-2-heptanone)

This protocol favors the formation of the kinetic enolate.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Preparation:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) in the reaction flask.

    • Prepare a solution of 2-heptanone (1.0 eq.) in anhydrous THF in a separate syringe.

  • Enolate Formation:

    • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the 2-heptanone solution dropwise to the stirred LDA solution over 20 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Halogenation:

    • Prepare a solution of N-bromosuccinimide (NBS) (1.05 eq.) in anhydrous THF.

    • Add the NBS solution dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate 1-bromo-2-heptanone.

Protocol 2: Thermodynamic α-Bromination of 2-Heptanone (Formation of 3-bromo-2-heptanone)

This protocol favors the formation of the thermodynamic enol.[6][7][10]

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

  • Reaction Mixture:

    • Dissolve 2-heptanone (1.0 eq.) in glacial acetic acid in the flask.

  • Halogenation:

    • Prepare a solution of bromine (Br₂) (1.0 eq.) in glacial acetic acid and place it in the dropping funnel.

    • Add the bromine solution dropwise to the stirred ketone solution at room temperature. A slight exotherm may be observed. Maintain the temperature below 30 °C with an ice bath if necessary.

    • After the addition is complete (indicated by the disappearance of the bromine color), stir the reaction mixture at room temperature for an additional 1-3 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), and saturated aqueous sodium bisulfite solution (to quench any excess bromine).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product via fractional distillation or column chromatography to isolate 3-bromo-2-heptanone.

Visualizations

G cluster_start Starting Material cluster_kinetic Kinetic Control Pathway cluster_thermo Thermodynamic Control Pathway start Unsymmetrical Ketone k_base Strong, Bulky Base (e.g., LDA, -78°C) start->k_base t_acid Acid Catalyst (e.g., H⁺, RT) start->t_acid k_enolate Less Substituted (Kinetic) Enolate k_base->k_enolate Faster Deprotonation k_product Halogenation at Less Substituted Carbon k_enolate->k_product + X₂ t_enol More Substituted (Thermodynamic) Enol t_acid->t_enol Equilibration to More Stable Intermediate t_product Halogenation at More Substituted Carbon t_enol->t_product + X₂

Caption: Kinetic vs. Thermodynamic Control Pathways.

G start Problem: Poor Regioselectivity q1 Desired Product? start->q1 kinetic_desired Less Substituted (Kinetic Product) q1->kinetic_desired  Less Substituted thermo_desired More Substituted (Thermodynamic Product) q1->thermo_desired  More Substituted kinetic_check Current Conditions Thermodynamic? kinetic_desired->kinetic_check kinetic_sol Solution: - Use LDA - Low Temp (-78°C) - Aprotic Solvent (THF) kinetic_check->kinetic_sol thermo_check Current Conditions Kinetic? thermo_desired->thermo_check thermo_sol Solution: - Use Acid Catalyst (AcOH) - Room Temperature - Protic Solvent thermo_check->thermo_sol

Caption: Troubleshooting Workflow for Poor Regioselectivity.

References

Technical Support Center: Handling Volatile Products in Organic Synthesis Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when handling volatile products during organic synthesis workup.

Troubleshooting Guides

This section addresses common issues and provides solutions for handling volatile products during purification and isolation.

Problem: Loss of Product During Solvent Removal

The most common challenge in handling volatile products is the loss of the desired compound along with the solvent during evaporation.

Possible CauseSolution
Product co-evaporates with the solvent under reduced pressure. - Reduce the vacuum pressure on the rotary evaporator. Instead of a high vacuum, use a pressure at which the solvent evaporates at a reasonable rate while the product remains in the liquid phase. Consult a solvent boiling point chart for guidance. - Use a lower bath temperature. A common guideline is the "20/40/60 rule," where the bath temperature is 20°C higher than the desired vapor temperature, and the condenser is 20°C cooler than the vapor temperature. For highly volatile products, a gentler temperature gradient is recommended. - Consider alternative solvent removal techniques. For small-scale reactions or very volatile products, atmospheric pressure distillation or using a Kugelrohr apparatus may be more suitable.
Product is carried over into the receiving flask or vacuum trap. - Check the rotovap trap. If you suspect product loss, carefully examine the contents of the receiving flask and the cold trap.[1][2] - Use a bump trap. Always use a clean bump trap between the flask and the rotary evaporator to catch any material that "bumps" or splashes during evaporation.
Vigorous boiling or "bumping". - Ensure smooth and even rotation of the flask. This creates a thin film of the solution, promoting smooth evaporation. - Start with a gentle vacuum and gradually increase it. This allows for controlled boiling.

Problem: Difficulty in Purifying the Volatile Product

Purification of volatile compounds can be challenging due to their physical properties.

Possible CauseSolution
Product streaks or is lost during column chromatography. - Choose a less volatile solvent system. For example, substitute pentane for hexanes and diethyl ether for ethyl acetate.[3] - Keep the column cool. If possible, run the column in a cold room or use a jacketed column with a cooling circulator. - Load the sample carefully. Use the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column. This can minimize band broadening.
Product is lost during liquid-liquid extraction. - Pre-cool all solutions. Before extraction, cool the reaction mixture, extraction solvent, and washing solutions in an ice bath to reduce the vapor pressure of the product. - Perform extractions quickly and efficiently. Minimize the time the separatory funnel is open to the atmosphere. - Use a "salting out" effect. Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product in the aqueous phase.
Azeotrope formation with the solvent. - Use a different solvent for workup and purification. If an azeotrope is suspected, switching to a solvent with a significantly different boiling point can help. - Consider a different purification method. Distillation or preparative gas chromatography (GC) may be more effective in separating azeotropes.

Frequently Asked Questions (FAQs)

Q1: How do I know if my product is volatile?

A1: A compound's volatility is related to its boiling point and vapor pressure. Generally, organic compounds with boiling points below 150°C at atmospheric pressure can be considered volatile and may require special handling during workup. The World Health Organization (WHO) classifies volatile organic compounds (VOCs) as those with boiling points ranging from 50–100 °C to 240–260 °C. Very volatile organic compounds (VVOCs) have boiling points from below 0 °C to 50–100 °C.[4]

Q2: I lost my product after rotary evaporation. What should I do?

A2: First, check the solvent in the receiving flask and the cold trap of the rotary evaporator, as your product may have co-distilled.[1][2] If you find your product there, you can try to recover it. In the future, use a lower vacuum and/or a lower bath temperature. For very volatile compounds, avoid using a high vacuum line altogether.[3]

Q3: Can I use a rotary evaporator for a very volatile product?

A3: Yes, but with caution. You must carefully control the pressure and temperature. It is often better to remove the bulk of a low-boiling solvent at atmospheric pressure using a simple distillation setup first, and then use the rotary evaporator under a gentle vacuum for the final traces of solvent.

Q4: What is a Kugelrohr and when should I use it?

A4: A Kugelrohr is a short-path distillation apparatus often used for purifying small amounts of high-boiling but thermally sensitive compounds under vacuum.[5] It is also effective for distilling small quantities of volatile liquids where a traditional distillation setup would result in significant product loss on the glass surfaces.[6]

Q5: How can I prevent emulsion formation during the extraction of a volatile product?

A5: Emulsions can be problematic. To minimize their formation, use gentle swirling or inversions for mixing instead of vigorous shaking. Adding brine to the aqueous layer can also help break up emulsions by increasing the ionic strength of the aqueous phase.

Data Presentation: Comparison of Workup Techniques for Volatile Products

The choice of workup and purification technique depends on the volatility of the product, the scale of the reaction, and the nature of the impurities.

TechniquePrimary UseBoiling Point Range of ProductScaleAdvantagesDisadvantages
Modified Rotary Evaporation Solvent removal> 100°C (at atm. pressure)AnyFast for large volumes of solvent.High risk of product loss for very volatile compounds.
Atmospheric Distillation Solvent removal, Purification> 80°C> 5 mLGood for removing large volumes of low-boiling solvents without high vacuum.Can be slow; requires a significant boiling point difference between solvent and product.
Fractional Distillation PurificationAny, with sufficient boiling point difference> 5 mLExcellent for separating compounds with close boiling points.More complex setup; potential for product loss on the column packing.
Kugelrohr Distillation PurificationHigh boiling but also suitable for low boiling, thermally sensitive compounds< 5 gMinimizes product loss due to short path.[6]Not suitable for large quantities; less efficient for separating compounds with very close boiling points.
Liquid-Liquid Extraction (Cooled) Purification/WashingAnyAnyEffective for removing water-soluble impurities.Potential for product loss due to volatility and solubility in the aqueous phase.
Column Chromatography (Modified) PurificationAnyAnyHigh resolving power for complex mixtures.Can be slow; potential for product loss on the column, especially for very volatile compounds.

Experimental Protocols

1. Protocol for Solvent Removal from a Volatile Product using a Rotary Evaporator

This protocol is designed to minimize the loss of a volatile product during concentration.

Materials:

  • Round-bottom flask containing the product in a volatile solvent

  • Rotary evaporator with a vacuum pump and pressure controller

  • Water bath

  • Condenser with a cooling source (chiller or cold water)

  • Clean bump trap

  • Receiving flask

Procedure:

  • Assemble the Apparatus: Attach a clean bump trap to the rotary evaporator. Connect the round-bottom flask containing your sample to the bump trap using a Keck clip. Ensure the receiving flask is securely attached.

  • Set Temperatures: Set the water bath temperature to be no more than 20°C warmer than the boiling point of the solvent at the intended vacuum pressure. Set the condenser coolant temperature to be at least 20°C colder than the solvent's boiling point under vacuum.

  • Start Rotation: Begin rotating the flask at a moderate speed (e.g., 120 rpm) to create a thin film of the liquid.

  • Apply Vacuum Gradually: Slowly and carefully apply the vacuum. If you have a pressure controller, set it to the desired pressure. If not, slowly close the stopcock to the vacuum source. Watch for any signs of bumping.

  • Monitor Evaporation: Observe the condensation on the condenser coils. A steady drip into the receiving flask indicates a good evaporation rate. If the solution is bumping, slightly reduce the vacuum.

  • Stop the Evaporation: Once the solvent has been removed, do not continue to pull a vacuum on the neat product for an extended period.

  • Release the Vacuum: Slowly and carefully release the vacuum by opening the stopcock.

  • Stop Rotation and Remove Flask: Stop the rotation, raise the flask from the water bath, and then carefully remove the flask.

2. Protocol for Liquid-Liquid Extraction of a Volatile Product

This protocol is optimized to reduce the loss of a volatile analyte during an aqueous workup.

Materials:

  • Reaction mixture containing the volatile product

  • Separatory funnel

  • Extraction solvent (immiscible with the reaction solvent)

  • Aqueous washing solutions (e.g., water, brine)

  • Ice bath

  • Erlenmeyer flasks

Procedure:

  • Pre-cool all Solutions: Place the reaction mixture, extraction solvent, and all aqueous washing solutions in an ice bath for at least 15-20 minutes before starting the extraction.

  • Combine Reaction Mixture and Extraction Solvent: Pour the cold reaction mixture and the cold extraction solvent into the separatory funnel.

  • Mix Gently: Stopper the separatory funnel and mix the layers by gentle swirling or by inverting the funnel a few times. Avoid vigorous shaking, which can lead to emulsion formation and warming of the mixture.

  • Vent Frequently: After each inversion, vent the separatory funnel by opening the stopcock to release any pressure buildup.

  • Separate the Layers: Place the separatory funnel back on a ring stand and allow the layers to fully separate.

  • Drain the Lower Layer: Remove the stopper and drain the bottom layer into a clean, pre-chilled Erlenmeyer flask.

  • Collect the Upper Layer: Pour the top layer out through the top of the separatory funnel into a separate pre-chilled Erlenmeyer flask. This prevents contamination from any residual lower layer in the stopcock.

  • Perform Aqueous Washes: Return the organic layer to the separatory funnel and wash with the appropriate pre-chilled aqueous solutions as required by the specific workup. Repeat the gentle mixing and separation steps for each wash.

  • Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate the Product: Carefully remove the solvent from the dried organic layer using an appropriate method for volatile compounds (e.g., modified rotary evaporation or atmospheric distillation).

Mandatory Visualization

Workup_Decision_Tree start Start: Reaction Mixture Containing Volatile Product is_solid Is the product a solid? start->is_solid filtration Filtration is_solid->filtration Yes is_aqueous_soluble Are there significant aqueous soluble impurities? is_solid->is_aqueous_soluble No filtration->is_aqueous_soluble extraction Perform Cooled Liquid-Liquid Extraction is_aqueous_soluble->extraction Yes check_volatility Assess Product Volatility (Boiling Point) is_aqueous_soluble->check_volatility No extraction->check_volatility high_volatility High Volatility (BP < 100°C) check_volatility->high_volatility < 100°C medium_volatility Medium Volatility (BP 100-150°C) check_volatility->medium_volatility 100-150°C low_volatility Low Volatility (BP > 150°C) check_volatility->low_volatility > 150°C solvent_removal_high Solvent Removal: Atmospheric Distillation or Kugelrohr (small scale) high_volatility->solvent_removal_high solvent_removal_medium Solvent Removal: Careful Rotary Evaporation (Controlled P & T) medium_volatility->solvent_removal_medium solvent_removal_low Solvent Removal: Standard Rotary Evaporation low_volatility->solvent_removal_low purification_needed Further Purification Needed? solvent_removal_high->purification_needed solvent_removal_medium->purification_needed solvent_removal_low->purification_needed chromatography Column Chromatography (low boiling eluent) purification_needed->chromatography Yes, complex mixture distillation Distillation (Fractional or Kugelrohr) purification_needed->distillation Yes, boiling point difference end Isolated Pure Volatile Product purification_needed->end No chromatography->end distillation->end

Caption: Decision tree for selecting a workup strategy for volatile products.

References

Validation & Comparative

A Comparative Guide to 2-bromo-1-tetralone and 7-bromo-1-tetralone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the tetralone scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strategic placement of a bromine atom on this bicyclic structure gives rise to isomers with distinct chemical reactivity and biological activity profiles. This guide provides a detailed comparison of 2-bromo-1-tetralone and 7-bromo-1-tetralone, focusing on their applications in drug discovery, supported by available experimental data and methodologies.

Introduction to this compound and 7-bromo-1-tetralone

Both this compound and 7-bromo-1-tetralone are halogenated derivatives of 1-tetralone, a bicyclic aromatic ketone. The position of the bromine atom significantly influences the molecule's synthetic utility and pharmacological properties. While 7-bromo-1-tetralone has been extensively utilized as a key intermediate in the synthesis of pharmaceuticals, including antidepressants and neuroprotective agents, derivatives of this compound have shown promise as antimicrobial and antitumor compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 7-bromo-1-tetralone is presented below. These properties are crucial for designing synthetic routes and understanding the compounds' behavior in biological systems.

PropertyThis compound7-bromo-1-tetralone
Molecular Formula C₁₀H₉BrOC₁₀H₉BrO
Molecular Weight 225.08 g/mol 225.08 g/mol
CAS Number 13672-07-632281-97-3
Appearance SolidWhite to yellow to brown powder
Melting Point 39-43 °C78-80 °C
Boiling Point 64-67 °C at 0.06 mmHg157 °C at 8 mmHg

Performance in Drug Discovery: A Comparative Analysis

While direct comparative studies between this compound and 7-bromo-1-tetralone are scarce in the available literature, their distinct applications in drug discovery highlight their differential potential.

This compound Derivatives: Antimicrobial and Antitumor Potential

Derivatives of this compound have been investigated for their potential as antifungal and antitumor agents. A notable example is 2-bromo-6,7-dichloro-1-tetralone, which has demonstrated activity against various fungi and P388 leukemia in mice.

Antifungal Activity:

The antifungal activity of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)
2-bromo-6,7-dichloro-1-tetraloneTrichophyton mentagrophytes1.56
2-bromo-6,7-dichloro-1-tetraloneCandida albicans6.25
2-bromo-6,7-dichloro-1-tetraloneAspergillus niger3.13
Griseofulvin (Control)Trichophyton mentagrophytes3.13
Griseofulvin (Control)Candida albicans> 100
Griseofulvin (Control)Aspergillus niger12.5

Antitumor Activity:

The antitumor activity of this compound derivatives has been assessed against leukemia cell lines. For instance, 2-bromo-6,7-dichloro-1-tetralone has shown activity against P388 leukemia in mice.

CompoundCell LineActivity
2-bromo-6,7-dichloro-1-tetraloneP388 leukemiaActive in vivo
7-bromo-1-tetralone Derivatives: Scaffolds for CNS-active Agents

7-bromo-1-tetralone is a highly valued building block in the synthesis of compounds targeting the central nervous system (CNS). Its utility stems from the reactivity of the bromine at the 7-position, which allows for the introduction of various functionalities through cross-coupling reactions. This has been instrumental in the development of Monoamine Oxidase (MAO) inhibitors. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating depression and neurodegenerative diseases like Parkinson's disease.

Monoamine Oxidase (MAO) Inhibition:

The inhibitory activity of 7-bromo-1-tetralone derivatives against MAO-A and MAO-B is quantified by their half-maximal inhibitory concentration (IC50) values.

Compound DerivativeTargetIC50 (nM)
6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-B4.5
6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-A24

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antifungal agent are inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

In Vivo Antitumor Assay: P388 Leukemia Model

This assay evaluates the antitumor efficacy of a compound in a murine leukemia model.

  • Cell Transplantation: CDF1 mice are intraperitoneally inoculated with P388 leukemia cells.

  • Compound Administration: The test compound, such as a this compound derivative, is administered to the mice at specified time points after cell transplantation (e.g., 1 and 5 days post-transplantation).

  • Evaluation of Efficacy: The antitumor effect is evaluated by monitoring the survival of the treated mice compared to a control group that receives a vehicle. An increase in the lifespan of the treated mice indicates antitumor activity.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.

  • Reagent Preparation: Assay buffer, recombinant human MAO-A or MAO-B enzyme, a substrate (e.g., kynuramine), and a fluorescent probe (e.g., Amplex Red) are prepared.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, from which serial dilutions are prepared in the assay buffer.

  • Assay Procedure: The test compound dilutions are added to the wells of a 96-well plate. The MAO enzyme is then added, and the plate is pre-incubated. The reaction is initiated by adding the substrate and fluorescent probe mixture.

  • Data Acquisition: The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The percent inhibition for each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and 7-bromo-1-tetralone derivatives are mediated through their interaction with specific cellular pathways and molecular targets.

Antifungal Mechanism of Action

While the exact mechanism for this compound derivatives is not fully elucidated, antifungal agents often work by disrupting the fungal cell membrane or inhibiting essential enzymes.

Antifungal_Mechanism Antifungal_Compound Antifungal_Compound Fungal_Cell Fungal_Cell Antifungal_Compound->Fungal_Cell Targets Cell_Membrane_Disruption Cell_Membrane_Disruption Fungal_Cell->Cell_Membrane_Disruption Leads to Enzyme_Inhibition Enzyme_Inhibition Fungal_Cell->Enzyme_Inhibition Leads to Cell_Death Cell_Death Cell_Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: General mechanism of antifungal action.

Antitumor Mechanism of Action

The antitumor activity of certain compounds can be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.

Antitumor_Mechanism Antitumor_Compound Antitumor_Compound Cancer_Cell Cancer_Cell Antitumor_Compound->Cancer_Cell Acts on Apoptosis_Induction Apoptosis_Induction Cancer_Cell->Apoptosis_Induction Triggers Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Induces Tumor_Growth_Inhibition Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: General mechanism of antitumor action.

Monoamine Oxidase (MAO) Inhibition Signaling Pathway

MAO inhibitors increase the levels of neurotransmitters in the brain by preventing their breakdown.

MAO_Inhibition_Pathway Neurotransmitter_Release Neurotransmitter_Release Synaptic_Cleft Synaptic_Cleft Neurotransmitter_Release->Synaptic_Cleft Releases into MAO_Enzyme MAO_Enzyme Synaptic_Cleft->MAO_Enzyme Uptake and metabolism by Neurotransmitter_Breakdown Neurotransmitter Breakdown MAO_Enzyme->Neurotransmitter_Breakdown Increased_Neurotransmitter_Levels Increased_Neurotransmitter_Levels MAO_Enzyme->Increased_Neurotransmitter_Levels Leads to (when inhibited) MAO_Inhibitor MAO_Inhibitor MAO_Inhibitor->MAO_Enzyme Inhibits

Caption: Signaling pathway of MAO inhibition.

Conclusion

A Comparative Guide to the Synthesis of 7-Bromo-1-Tetralone: Alternative Routes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-bromo-1-tetralone, a key intermediate in the preparation of various pharmaceutical compounds and functional materials, can be approached through several synthetic pathways. This guide provides a comparative analysis of the most common and effective routes, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

Two primary strategies dominate the synthesis of 7-bromo-1-tetralone: the direct electrophilic bromination of 1-tetralone and the intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butyric acid. The choice between these routes hinges on a trade-off between atom economy and regioselectivity. While direct bromination is more atom-economical, it often yields a mixture of isomers, posing purification challenges. In contrast, the Friedel-Crafts approach offers excellent regioselectivity by introducing the bromine atom at the desired position on the starting material, albeit with a longer synthetic sequence.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data and characteristics of the primary synthetic routes to 7-bromo-1-tetralone.

Synthetic Route Method Key Reagents Typical Yield Key Advantages Key Disadvantages
Route 1: Electrophilic Bromination Direct Bromination1-Tetralone, Br₂ModerateHigh atom economy, shorter route.Poor regioselectivity (mixture of 5-, 6-, and 7-bromo isomers), formation of polybrominated byproducts.[1]
Direct Bromination with Improved Selectivity1-Tetralone, N-Bromosuccinimide (NBS)Moderate to GoodImproved regioselectivity over Br₂, milder reaction conditions.[1]Still may produce isomeric byproducts requiring chromatographic separation.
Route 2: Intramolecular Friedel-Crafts Cyclization Polyphosphoric Acid (PPA) Catalyzed4-(4-bromophenyl)butyric acid, PPA80-90%[2]Excellent regioselectivity, high purity of the desired product.Longer synthetic route, use of a viscous and corrosive reagent.
Phosphorus Pentoxide Catalyzed4-(4-bromophenyl)butyric acid, P₂O₅, Toluene~95%[3]High reported yield, avoids large excess of acid.Requires careful handling of P₂O₅, a highly hygroscopic and reactive solid.
Eaton's Reagent Catalyzed4-(4-bromophenyl)butyric acid, Eaton's Reagent (P₂O₅ in MsOH)Good to ExcellentEffective alternative to PPA, often with easier workup.Preparation of the reagent is required.

Synthetic Pathways and Logic

The selection of a synthetic strategy is guided by factors such as desired purity, scale, and available starting materials. The following diagram illustrates the logical relationship between the two main synthetic approaches.

cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Intramolecular Friedel-Crafts Cyclization 1-Tetralone 1-Tetralone Bromination Bromination 1-Tetralone->Bromination Br2 or NBS Isomer Mixture Isomer Mixture Bromination->Isomer Mixture 5-, 6-, 7-isomers Purification Purification Isomer Mixture->Purification Chromatography 7-Bromo-1-tetralone_R1 7-Bromo-1-tetralone Purification->7-Bromo-1-tetralone_R1 4-(4-bromophenyl)butyric acid 4-(4-bromophenyl)butyric acid Cyclization Cyclization 4-(4-bromophenyl)butyric acid->Cyclization PPA, P2O5, or Eaton's Reagent 7-Bromo-1-tetralone_R2 7-Bromo-1-tetralone Cyclization->7-Bromo-1-tetralone_R2

Comparison of Synthetic Strategies for 7-Bromo-1-tetralone.

Experimental Protocols

Route 1: Electrophilic Bromination of 1-Tetralone

This method involves the direct bromination of the aromatic ring of 1-tetralone. The primary challenge is controlling the position of bromination to favor the desired 7-isomer.

Protocol 1a: Bromination with Elemental Bromine (Br₂)

  • Materials: 1-Tetralone, Bromine (Br₂), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.[1]

  • Procedure:

    • Dissolve 1-tetralone in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.[1]

Protocol 1b: Bromination with N-Bromosuccinimide (NBS)

Using NBS can offer improved regioselectivity towards the 7-position compared to elemental bromine.[1]

  • Materials: 1-Tetralone, N-Bromosuccinimide (NBS), Acetonitrile, Water, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1-tetralone in acetonitrile in a round-bottom flask.

    • Add N-bromosuccinimide to the solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC. The reaction time may vary.

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate 7-bromo-1-tetralone.

Route 2: Intramolecular Friedel-Crafts Cyclization

This route provides a regioselective synthesis of 7-bromo-1-tetralone by cyclizing a precursor that already contains the bromine atom at the desired position.

Protocol 2a: Cyclization using Polyphosphoric Acid (PPA)

This is a common and efficient method for the synthesis of 7-bromo-1-tetralone.

  • Materials: 4-(4-bromophenyl)butanoic acid, Polyphosphoric acid (PPA), Dichloromethane, Crushed ice, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 7-bromo-1-tetralone as a white solid.

Protocol 2b: Cyclization using Phosphorus Pentoxide (P₂O₅) in Toluene

This method has been reported to provide a very high yield of the desired product.[3]

  • Materials: 4-(4-bromophenyl)butanoic acid, Phosphorus pentoxide (P₂O₅), Toluene.[3]

  • Procedure:

    • In a round-bottom flask, suspend 4-(4-bromophenyl)butanoic acid in toluene.

    • Carefully add phosphorus pentoxide in portions with stirring.

    • Heat the reaction mixture to 110 °C and maintain for 2 hours.[3]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench with ice-water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of 7-bromo-1-tetralone via the intramolecular Friedel-Crafts cyclization is depicted below.

Start Start Reactant_Prep Reactant Preparation (4-(4-bromophenyl)butyric acid) Start->Reactant_Prep Cyclization_Step Intramolecular Friedel-Crafts Cyclization Reactant_Prep->Cyclization_Step Add Catalyst (PPA, P2O5, etc.) Quenching Reaction Quenching (Ice-water) Cyclization_Step->Quenching Extraction Workup & Extraction Quenching->Extraction Purification_Step Purification Extraction->Purification_Step Column Chromatography or Recrystallization Characterization Product Characterization (NMR, MS, etc.) Purification_Step->Characterization Final_Product 7-Bromo-1-tetralone Characterization->Final_Product End End Final_Product->End

General Experimental Workflow for Friedel-Crafts Cyclization.

Conclusion

The synthesis of 7-bromo-1-tetralone can be effectively achieved through either electrophilic bromination or intramolecular Friedel-Crafts cyclization. The direct bromination of 1-tetralone is a more direct route, with the use of NBS offering a potential improvement in regioselectivity over elemental bromine. However, for applications requiring high purity and unambiguous regiochemistry, the intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butyric acid is the superior method, consistently providing high yields of the desired 7-bromo isomer. The choice between PPA and P₂O₅/toluene as the cyclization catalyst will depend on the desired scale, handling preferences, and optimization of reaction conditions. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your synthetic project.

References

A Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry. These powerful transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with high precision and efficiency.[1] This guide provides a comparative analysis of five key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. We will delve into their mechanisms, compare their performance with supporting data, and provide detailed experimental protocols for key examples.

General Mechanism of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where an organometallic coupling partner transfers its organic group to the palladium center. Finally, reductive elimination from the palladium(II) complex forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Quantitative Performance Comparison

The efficiency of a cross-coupling reaction is often evaluated based on metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF). While a direct head-to-head comparison under identical conditions is challenging to find in the literature, the following tables summarize representative quantitative data for the Suzuki, Heck, and Sonogashira reactions to provide a general performance overview.

Table 1: Comparison of Reaction Yields for Selected Palladium-Catalyzed Cross-Coupling Reactions

ReactionElectrophileNucleophileCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-BromotoluenePhenylboronic acidPdCl2(L) (0.01)[2]K3PO4Water90498[2]
Heck IodobenzeneStyrenePd-complex (0.0001)[3]Et3NDMF120299[3]
Sonogashira IodobenzenePhenylacetylenePd-complex (0.0005)[3]Cs2CO3DMF100298[3]

Table 2: Comparison of Turnover Number (TON) and Turnover Frequency (TOF) for Selected Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst Loading (mol%)TONTOF (h⁻¹)Reference
Suzuki-Miyaura 0.00013.1 x 10⁶-[2]
Heck 0.03-180 (at 15 min)[4]
Sonogashira -138046[5]

Note: TON and TOF are highly dependent on specific reaction conditions and catalyst systems. The values presented are from different studies and are for illustrative purposes.

Qualitative Comparison of Key Cross-Coupling Reactions

The choice of a specific cross-coupling reaction often depends on the nature of the substrates, the desired functional group tolerance, and the availability of reagents.

Table 3: Qualitative Comparison of Substrate Scope and Functional Group Tolerance

ReactionTypical ElectrophilesTypical NucleophilesKey AdvantagesKey Limitations
Suzuki-Miyaura Aryl/vinyl halides, triflatesOrganoboronic acids/estersMild conditions, high functional group tolerance, commercially available and stable reagents, low toxicity of boron byproducts.[6]Boronic acids can undergo protodeboronation; some heteroaromatic boronates are unstable.
Heck Aryl/vinyl halides, triflatesAlkenesAtom-economical (no organometallic reagent needed), good for C(sp²)-C(sp²) bond formation.[7]Limited to alkene coupling partners, regioselectivity can be an issue.
Sonogashira Aryl/vinyl halides, triflatesTerminal alkynesDirect synthesis of arylalkynes and conjugated enynes, mild reaction conditions.[8]Requires a copper co-catalyst in the classic protocol which can lead to alkyne homocoupling (Glaser coupling).[8]
Stille Aryl/vinyl halides, triflatesOrganostannanesBroad substrate scope, high functional group tolerance, stable organotin reagents.Toxicity of organotin reagents and byproducts is a major drawback.
Buchwald-Hartwig Aryl/vinyl halides, triflatesAmines, alcohols, thiolsPowerful method for C-N, C-O, and C-S bond formation, wide range of amine coupling partners.Requires specialized and often expensive phosphine ligands.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol

This protocol outlines a typical Heck reaction between an aryl iodide and an alkene.

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl iodide and alkene in DMF.

  • Add triethylamine and Pd(OAc)₂ to the solution.

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere.

  • Stir the reaction for 2-6 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol describes a standard copper-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL, used as solvent and base)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Catalytic Cycles and Reaction Comparison

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as a comparative overview of their general applicability.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L2) Pd0->PdII_ArX Ar-X Transmetalation Transmetalation (R-B(OR)2) PdII_ArR Ar-Pd(II)-R(L2) PdII_ArX->PdII_ArR R-B(OR)2 Base PdII_ArR->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L2) Pd0->PdII_ArX Ar-X Coordination Alkene Coordination PdII_Alkene Ar-Pd(II)-X(L2)(Alkene) PdII_ArX->PdII_Alkene Alkene MigratoryInsertion Migratory Insertion PdII_Intermediate R-CH2-CH(Ar)-Pd(II)-X(L2) PdII_Alkene->PdII_Intermediate BetaHydrideElim β-Hydride Elimination PdH H-Pd(II)-X(L2) PdII_Intermediate->PdH Product Ar-Alkene BetaHydrideElim->Product PdH->Pd0 Base RedElim Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L2) Pd0->PdII_ArX Ar-X Transmetalation Transmetalation PdII_ArAlkyne Ar-Pd(II)-C≡CR(L2) PdII_ArX->PdII_ArAlkyne R-C≡C-Cu PdII_ArAlkyne->Pd0 RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product CuX CuX AlkyneCoord Alkyne Coordination Cu_pi_complex [R-C≡C-H---CuX] CuX->Cu_pi_complex R-C≡C-H Deprotonation Deprotonation (Base) Cu_acetylide R-C≡C-Cu Cu_pi_complex->Cu_acetylide Base Cu_acetylide->PdII_ArX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Reaction_Comparison cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_bonds Bond Formed Suzuki Suzuki-Miyaura CC_sp2_sp2 C(sp²) - C(sp²) Suzuki->CC_sp2_sp2 Heck Heck Heck->CC_sp2_sp2 Sonogashira Sonogashira CC_sp2_sp C(sp²) - C(sp) Sonogashira->CC_sp2_sp Stille Stille Stille->CC_sp2_sp2 Buchwald Buchwald-Hartwig CN_CO_CS C - N / C - O / C - S Buchwald->CN_CO_CS

References

Comparative Efficacy of 2-Bromo-1-Tetralone Derivatives and Griseofulvin as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of novel 2-bromo-1-tetralone derivatives against the established antifungal drug, Griseofulvin. The following sections present quantitative data from in-vitro studies, comprehensive experimental protocols, and a visual representation of the screening workflow.

Quantitative Efficacy Comparison

The antifungal activity of this compound derivatives and Griseofulvin was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, as detailed in the following table, demonstrate that this compound derivatives exhibit superior or comparable antifungal activity to Griseofulvin against the tested pathogens.[1]

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
2-bromo-6,7-dichloro-1-tetralone Trichophyton mentagrophytes0.2
Trichophyton asteroides0.2
Candida albicans>100
2-bromo-5,7-dichloro-1-tetralone Trichophyton mentagrophytes0.2
Trichophyton asteroides0.2
Candida albicans>100
2-bromo-7-fluoro-1-tetralone Trichophyton mentagrophytes0.2
Trichophyton asteroides0.2
Candida albicans>100
Griseofulvin (Control) Trichophyton mentagrophytes0.4
Trichophyton asteroides0.4
Candida albicans>100

Experimental Protocols

The following protocols describe the methodologies used to determine the antifungal efficacy of the tested compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the MIC of antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable medium, such as Sabouraud's Dextrose Agar, at an appropriate temperature and for a sufficient duration to allow for sporulation.[1]

  • A suspension of fungal spores (conidia) is prepared in sterile saline or Roswell Park Memorial Institute (RPMI) 1640 medium.

  • The suspension is adjusted to a standardized concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for molds) using a spectrophotometer or hemocytometer.[2]

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of the this compound derivatives and Griseofulvin are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using a liquid broth medium (e.g., RPMI 1640). The final concentrations should span a range that is expected to include the MIC.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • The plates are incubated at a suitable temperature (e.g., 27°C) for a specified period (e.g., 7 days for dermatophytes).[1]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After the incubation period, the plates are visually inspected for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.[3] For agents like azoles that prevent germination, the MIC is the concentration with 100% growth inhibition.[2]

Experimental Workflow

The following diagram illustrates the key steps in the in-vitro screening process for determining the antifungal activity of the compounds.

Antifungal_Screening_Workflow A Preparation of Fungal Culture (e.g., Trichophyton mentagrophytes) B Preparation of Spore Suspension A->B C Standardization of Inoculum (Spectrophotometer/Hemocytometer) B->C F Inoculation of Microtiter Plate with Fungal Suspension C->F D Preparation of Compound Stock Solutions (this compound derivatives & Griseofulvin) E Serial Two-Fold Dilutions in 96-Well Microtiter Plate D->E E->F G Incubation (e.g., 27°C for 7 days) F->G H Visual Assessment of Fungal Growth G->H I Determination of Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for MIC Determination.

Mechanism of Action Insights

Griseofulvin: This well-established antifungal agent primarily targets fungal mitosis. It binds to tubulin, a protein essential for the formation of microtubules. This disruption of microtubule function interferes with the mitotic spindle, thereby inhibiting fungal cell division.[4]

This compound Derivatives: While the precise mechanism of action for this compound derivatives is still under investigation, their structural features suggest potential for various biological activities. Tetralone derivatives, in general, are known to possess a broad spectrum of bioactivities, including antibacterial and antifungal properties.[5] The presence of the bromine atom can enhance the electrophilicity of the molecule, potentially allowing it to react with nucleophilic residues in essential fungal enzymes or proteins, leading to the inhibition of fungal growth.

Conclusion

The presented data indicates that this compound derivatives are potent antifungal agents, demonstrating superior in-vitro efficacy against Trichophyton species when compared to Griseofulvin. Their performance warrants further investigation, including broader spectrum antifungal testing, mechanism of action studies, and in-vivo efficacy and safety profiling, to fully assess their potential as next-generation antifungal therapeutics.

References

Unlocking the Potential of 2-Bromo-1-Tetralone Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 2-bromo-1-tetralone derivatives, focusing on their structure-activity relationships (SAR) in antifungal and antitumor applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The 1-tetralone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antitumor, and central nervous system effects.[1] The introduction of a bromine atom at the 2-position of the 1-tetralone core can significantly modulate the pharmacological properties of the resulting compounds. This guide delves into the specific SAR of these brominated derivatives, offering a clear comparison of their performance based on available experimental data.

Comparative Biological Activity of this compound Derivatives

The biological evaluation of this compound derivatives has revealed their potential as both antifungal and antitumor agents.[2] The substitution pattern on the aromatic ring of the tetralone core plays a crucial role in determining the potency and selectivity of these compounds.

Antifungal Activity

Several this compound derivatives have demonstrated significant activity against various fungal strains, in some cases surpassing the efficacy of the known antifungal agent griseofulvin.[2] The minimum inhibitory concentration (MIC) is a key metric for comparing the antifungal potency of these compounds.

CompoundSubstituentsMIC (µg/mL) vs. Trichophyton mentagrophytesMIC (µg/mL) vs. Trichophyton asteroidesMIC (µg/mL) vs. Candida albicans
2-bromo-6,7-dichloro-1-tetralone6,7-dichloro0.780.78> 100
2-bromo-5,7-dichloro-1-tetralone5,7-dichloro1.561.56> 100
2-bromo-7-fluoro-1-tetralone7-fluoro3.123.12> 100
Griseofulvin (Control)-3.123.12> 100

The data clearly indicates that dichlorinated derivatives, particularly 2-bromo-6,7-dichloro-1-tetralone, exhibit the most potent antifungal activity against Trichophyton species.[2] The position of the chloro substituents appears to influence activity, with the 6,7-disubstituted analogue being more active than the 5,7-disubstituted one. A single fluoro substitution at the 7-position results in a decrease in activity compared to the dichlorinated compounds. All tested this compound derivatives showed limited activity against Candida albicans.[2]

Antitumor Activity

The antitumor potential of this compound derivatives has been evaluated against P388 leukemia in mice. The efficacy is measured by the increase in life span (%) of treated mice compared to a control group.

CompoundDosage (mg/kg/day)Administration ScheduleIncrease in Life Span (%)
2-bromo-6,7-dichloro-1-tetralone25Days 1 & 5 post-transplantation38
2-bromo-6,7-dichloro-1-tetralone50Days 1 & 5 post-transplantation59

The results demonstrate a dose-dependent antitumor effect for 2-bromo-6,7-dichloro-1-tetralone against P388 leukemia.[2]

Toxicity

The acute toxicity of these compounds is an important consideration. The LD50 value for 2-bromo-6,7-dichloro-1-tetralone in mice provides an indication of its safety profile.

CompoundRoute of AdministrationLD50 (mg/kg)
2-bromo-6,7-dichloro-1-tetraloneIntraperitoneal200 - 300

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The MIC of the this compound derivatives against various fungi was determined using an agar dilution method.[2]

Workflow for MIC Determination

prep Prepare Sabouraud's agar medium dilute Prepare serial dilutions of test compounds prep->dilute mix Admix 1 ml of diluted sample with 9 ml of culture medium in a Petri dish dilute->mix streak Streak agar plates with fungal suspension using a sterile platinum wire loop mix->streak incubate Cultivate inoculated plates at 27°C for 7 days streak->incubate determine Determine MIC incubate->determine

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

  • Culture Medium: Sabouraud's agar medium was used for the cultivation of fungi. A liquid culture medium with the same ingredients, excluding agar, was also prepared.[2]

  • Sample Preparation: Test compounds were diluted to various concentrations.

  • Plate Preparation: 9 ml of the culture medium and 1 ml of a diluted sample were thoroughly mixed in a Petri dish to prepare an agar plate.[2]

  • Inoculation: The agar plates were streaked with a suspension of the test microorganism using a sterile platinum wire loop.[2]

  • Incubation: The inoculated plates were cultivated at 27°C for 7 days.[2]

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[2]

In Vivo Antitumor Activity Assay (P388 Leukemia)

The antitumor efficacy of this compound derivatives was assessed in a murine leukemia model.[2]

Workflow for In Vivo Antitumor Assay

transplant Intraperitoneally transplant P388 leukemia cells (1 x 10^6 cells/mouse) into CDF1 mice administer Administer test compound intraperitoneally on days 1 and 5 post-transplantation transplant->administer control Administer physiological saline solution to the control group transplant->control observe Observe survival of mice in both test and control groups administer->observe control->observe calculate Calculate the increase of life span (%) observe->calculate

Caption: Workflow for the in vivo antitumor activity assay using the P388 leukemia model.

  • Animal Model: CDF1 mice were used for the study.[2]

  • Tumor Cell Transplantation: P388 leukemia cells were transplanted intraperitoneally into the mice at a concentration of 1 x 10^6 cells/mouse.[2]

  • Compound Administration: The test compound, 2-bromo-6,7-dichloro-1-tetralone, was administered intraperitoneally on day 1 and day 5 after transplantation.[2] A control group received a physiological saline solution.[2]

  • Evaluation: The effect of the test compound was evaluated by calculating the percentage increase in the life span of the treated mice compared to the control group, whose survival days were considered 100%.[2]

Structure-Activity Relationship (SAR) Insights

Key SAR Observations

cluster_sar Structure-Activity Relationship cluster_findings Specific Findings Core This compound Core Aromatic_Subs Aromatic Ring Substituents Core->Aromatic_Subs influences Activity Biological Activity Aromatic_Subs->Activity determines Dichloro Dichloro substitution (6,7- > 5,7-) Potency Higher Antifungal Potency Dichloro->Potency Fluoro Monofluoro substitution Lower_Potency Lower Antifungal Potency Fluoro->Lower_Potency

Caption: Logical relationship of the Structure-Activity Relationship for this compound derivatives.

  • Halogen Substitution on the Aromatic Ring: The nature and position of halogen substituents on the aromatic ring are critical for antifungal activity. Dichloro substitution leads to higher potency than monofluoro substitution.[2]

  • Position of Substituents: The isomeric position of the dichloro substituents influences the activity, with the 6,7-dichloro isomer being more potent than the 5,7-dichloro isomer.[2]

  • The 2-Bromo Group: The presence of the bromine atom at the 2-position is a key feature of these active compounds, likely contributing to their mechanism of action, which may involve alkylation of biological nucleophiles.

Conclusion and Future Directions

The comparative analysis of this compound derivatives highlights their potential as leads for the development of novel antifungal and antitumor agents. The 6,7-dichloro substituted derivative has emerged as a particularly promising candidate. Future research should focus on a broader range of substitutions on the aromatic ring to further optimize potency and selectivity. Additionally, mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The detailed experimental protocols and SAR insights provided in this guide offer a solid foundation for these future endeavors.

References

Verifying the Structure of 2-Bromo-1-tetralone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-bromo-1-tetralone is a versatile starting material capable of undergoing a variety of transformations to yield structurally diverse products. The presence of the α-bromo ketone functionality allows for several distinct reaction pathways, including nucleophilic substitution, elimination, and rearrangement reactions. This guide provides an objective comparison of the major reaction products of this compound, supported by experimental data and detailed protocols to aid in the verification and synthesis of these compounds.

Comparison of Major Reaction Pathways

This compound can react via several key pathways, primarily dictated by the choice of reagents and reaction conditions. The main competing reactions are:

  • Nucleophilic Substitution: Reaction with various nucleophiles to replace the bromine atom.

  • Elimination (Dehydrobromination): Removal of hydrogen bromide to form an α,β-unsaturated ketone.

  • Favorskii Rearrangement: A base-induced rearrangement leading to a ring-contracted carboxylic acid derivative.

  • Hantzsch Thiazole Synthesis: Condensation with thiourea or substituted thioureas to form aminothiazole derivatives.

The following sections provide a detailed comparison of these pathways, including product structures, yields, and the necessary experimental conditions.

Data Presentation: A Comparative Overview of Reaction Products

The following table summarizes the quantitative data for the different reaction products obtained from this compound.

Reaction TypeReagent/ConditionsProductYield (%)Reference
Nucleophilic SubstitutionMorpholine, Benzene, Reflux2-Morpholino-3,4-dihydronaphthalen-1(2H)-oneHigh (not specified)N/A
Nucleophilic SubstitutionPiperidine2-(Piperidin-1-yl)-3,4-dihydronaphthalen-1(2H)-oneN/A[1]
EliminationTriethylamine (NEt3), THF or DMF, Heat3,4-Dihydronaphthalen-1(2H)-one (from subsequent reduction) or 1,2-Dihydronaphthalen-1-oneVaries[2]
Favorskii RearrangementSodium methoxide (NaOMe), Methanol (MeOH)Methyl indane-1-carboxylateVaries[3][4][5]
Favorskii RearrangementSodium hydroxide (NaOH), WaterIndane-1-carboxylic acidVaries[6]
Hantzsch Thiazole SynthesisThiourea, Ethanol, Reflux2-Amino-4,5-dihydro-naphtho[1,2-d]thiazole85[7]
Hantzsch Thiazole SynthesisSubstituted Thioureas, Ethanol, RefluxSubstituted 2-aminothiazole derivatives60-80[8]

Experimental Protocols

Detailed methodologies for the key reactions of this compound are provided below.

Protocol 1: Synthesis of 2-Morpholino-3,4-dihydronaphthalen-1(2H)-one (Nucleophilic Substitution)

Materials:

  • This compound

  • Morpholine

  • Benzene (or a suitable alternative solvent like toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in benzene.

  • Add morpholine (2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove excess morpholine and any salts formed.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-morpholino-3,4-dihydronaphthalen-1(2H)-one.

Protocol 2: Dehydrobromination of this compound

Materials:

  • This compound

  • Triethylamine (NEt3)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Round-bottom flask

  • Reflux condenser or heating block

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (for THF) or a specified temperature (e.g., 90 °C for DMF) and stir.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product, likely 1,2-dihydronaphthalen-1-one, by column chromatography.

Protocol 3: Favorskii Rearrangement of this compound

Materials:

  • This compound

  • Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH)

  • Anhydrous Methanol (for NaOMe) or Water (for NaOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Hydrochloric acid (for workup)

  • Ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate solvent (methanol for NaOMe, water for NaOH).

  • Cool the solution in an ice bath.

  • Slowly add the base (NaOMe or NaOH, typically 1.1-1.5 equivalents) to the cooled solution while stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.[3][4][6]

  • Upon completion, neutralize the reaction mixture with hydrochloric acid.

  • Extract the product into an organic solvent like ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude product (methyl indane-1-carboxylate or indane-1-carboxylic acid).

  • Purify the product by distillation or recrystallization.

Protocol 4: Synthesis of 2-Amino-4,5-dihydronaphtho[1,2-d]thiazole (Hantzsch Thiazole Synthesis)

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.[9]

  • Heat the mixture to reflux with stirring.

  • Continue refluxing for the time specified in the literature (typically a few hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,5-dihydronaphtho[1,2-d]thiazole.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of this compound reaction products.

Reaction_Pathways cluster_nucleophilic_substitution Nucleophilic Substitution cluster_elimination Elimination cluster_favorskii Favorskii Rearrangement cluster_hantzsch Hantzsch Thiazole Synthesis This compound This compound Nucleophile (Nu:) Nucleophile (Nu:) Base Base Base (e.g., NaOMe) Base (e.g., NaOMe) Thiourea Thiourea 2-Nu-1-tetralone 2-Nu-1-tetralone Nucleophile (Nu:)->2-Nu-1-tetralone + HBr 1,2-Dihydronaphthalen-1-one 1,2-Dihydronaphthalen-1-one Base->1,2-Dihydronaphthalen-1-one + Base-HBr Indane-1-carboxylic acid derivative Indane-1-carboxylic acid derivative Base (e.g., NaOMe)->Indane-1-carboxylic acid derivative 2-Aminonaphthothiazole derivative 2-Aminonaphthothiazole derivative Thiourea->2-Aminonaphthothiazole derivative

Caption: Major reaction pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start This compound + Reagent reaction Reaction under specific conditions (Solvent, Temperature, Time) start->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup tlc TLC Monitoring reaction->tlc purification Purification (Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir mpt Melting Point Analysis purification->mpt ms Mass Spectrometry nmr->ms

Caption: General experimental workflow for synthesis and analysis.

Favorskii_Mechanism start This compound enolate Enolate Formation (Deprotonation at C3) start->enolate Base cyclopropanone Intramolecular SN2 (Cyclopropanone intermediate) enolate->cyclopropanone nucleophilic_attack Nucleophilic Attack (on carbonyl carbon) cyclopropanone->nucleophilic_attack Nucleophile ring_opening Ring Opening (Formation of carbanion) nucleophilic_attack->ring_opening product Protonation (Indane-1-carboxylic acid derivative) ring_opening->product

Caption: Favorskii rearrangement mechanism of this compound.

References

A Comparative Guide to the Kinetic Studies of Acid-Catalyzed Ketone Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic studies on the acid-catalyzed halogenation of ketones, a fundamental reaction in organic synthesis. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic methodologies. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support your research and development endeavors.

Mechanism and Rate Law

The acid-catalyzed halogenation of ketones proceeds through a well-established mechanism involving the formation of an enol intermediate. This process is initiated by the protonation of the carbonyl oxygen, followed by the removal of an α-proton to yield the enol. The subsequent reaction of the electron-rich enol with a halogen is rapid.

Kinetic studies have consistently shown that the rate-determining step is the acid-catalyzed formation of the enol.[1][2][3] Consequently, the reaction is first order with respect to the ketone and the acid catalyst, and zero order with respect to the halogen.[4][5] This is described by the following rate law:

Rate = k[Ketone][H⁺]

This rate law implies that the type of halogen (chlorine, bromine, or iodine) does not influence the reaction rate, a fact that has been experimentally verified.[4][6][7]

Comparative Kinetic Data

The following table summarizes key kinetic data from various studies on the acid-catalyzed halogenation of different ketones. This data allows for a direct comparison of reaction rates under specified conditions.

KetoneHalogenAcidTemperature (°C)Second-Order Rate Constant (k) [L·mol⁻¹·s⁻¹]Activation Energy (Ea) [kJ·mol⁻¹]
AcetoneChlorineHClO₄252.85 x 10⁻⁵-
AcetoneBromineHBr252.83 x 10⁻⁵-
AcetoneIodineHCl252.85 x 10⁻⁵-
AcetophenoneBromineHBr254.34 x 10⁻² (pseudo-first-order: 1.82 x 10⁻³ s⁻¹)61.5

Note: The rate constants for acetone halogenation are remarkably similar, supporting the mechanism where enol formation is the rate-determining step.[4] The data for acetophenone indicates a significantly faster reaction rate compared to acetone, likely due to the electronic effects of the phenyl group.[8]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used in kinetic studies of acid-catalyzed ketone halogenation.

General Procedure for Kinetic Measurements

A common method for determining the reaction rate is to monitor the disappearance of the halogen over time using UV-Vis spectrophotometry.[9] The reaction is typically initiated by mixing solutions of the ketone, acid, and halogen. The absorbance of the halogen at its λmax is measured at regular intervals. The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

1. Iodination of Acetone:

  • Reactants: Acetone, Iodine, Hydrochloric Acid (or other strong acid).

  • Monitoring: The disappearance of iodine is followed spectrophotometrically by measuring the absorbance at approximately 470 nm.[10]

  • Procedure:

    • Prepare stock solutions of acetone, iodine, and the acid catalyst of known concentrations.

    • In a cuvette, mix known volumes of the acetone and acid solutions.

    • Initiate the reaction by adding a known volume of the iodine solution and start the timer simultaneously.

    • Record the absorbance of the solution at regular time intervals until the color of the iodine has faded significantly.

    • The initial rate is determined from the initial slope of the plot of absorbance versus time. The order of the reaction with respect to each reactant is determined by systematically varying their initial concentrations while keeping others constant.[10]

2. Bromination of Acetophenone:

  • Reactants: Acetophenone, Bromine, Acetic Acid (as solvent and co-catalyst), Hydrobromic Acid (catalyst).

  • Monitoring: The decrease in bromine concentration is monitored at 449 nm.[8]

  • Procedure:

    • Prepare solutions of acetophenone and bromine in 50% aqueous acetic acid.

    • Use HBr as the acid catalyst and sodium perchlorate to maintain constant ionic strength.

    • The reaction is carried out under pseudo-first-order conditions with an excess of the ketone.

    • The rate constant is determined by fitting the absorbance versus time data to a first-order rate equation.[8]

Visualizing the Reaction Pathway and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the signaling pathway of the reaction mechanism and a typical experimental workflow for determining the rate law.

ReactionMechanism Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol (Rate-determining) ProtonatedKetone->Enol - H⁺ Halogen Halogen (X₂) Enol->Halogen + X₂ AlphaHaloKetone α-Halo Ketone Enol->AlphaHaloKetone Fast Halogen->AlphaHaloKetone H_plus2 H⁺ AlphaHaloKetone->H_plus2 X_minus X⁻ AlphaHaloKetone->X_minus H_plus H⁺

Caption: Acid-catalyzed ketone halogenation mechanism.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Ketone Prepare Ketone Solution Mix Mix Reactants Prep_Ketone->Mix Prep_Acid Prepare Acid Solution Prep_Acid->Mix Prep_Halogen Prepare Halogen Solution Prep_Halogen->Mix Monitor Monitor Halogen Absorbance vs. Time Mix->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calc_Rate Calculate Initial Rate Plot->Calc_Rate Vary_Conc Vary [Ketone] and [Acid] Calc_Rate->Vary_Conc Det_Order Determine Reaction Orders Vary_Conc->Det_Order Calc_k Calculate Rate Constant (k) Det_Order->Calc_k

Caption: Workflow for determining the rate law.

References

A Comparative Analysis of the Biological Activities of Substituted Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various substituted tetralone derivatives. It includes supporting experimental data and detailed methodologies for key experiments to aid in the evaluation and development of tetralone-based therapeutic agents.

The tetralone scaffold, a bicyclic aromatic hydrocarbon with a ketone functional group, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1] Derivatives of tetralone have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them promising candidates for drug discovery.[2][3] This guide synthesizes experimental data to compare the efficacy of different substituted tetralone derivatives in these key therapeutic areas.

Anticancer Activity

Substituted tetralone derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines. The substitution pattern on the tetralone core and the nature of the appended moieties play a crucial role in determining their anticancer efficacy.

Quantitative Comparison of Anticancer Activity (IC50 in µM)
Derivative ClassCompoundT-24 (Bladder)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)HT-29 (Colon)Reference
Longifolene-derived 1,2,4-triazole tetralones 6d15.43 ± 1.8810.27 ± 2.0120.11 ± 1.5412.33 ± 1.2911.56 ± 2.12[4]
6g12.51 ± 2.114.42 ± 2.9315.34 ± 1.6710.12 ± 1.5310.21 ± 1.89[4]
6h10.22 ± 1.958.98 ± 1.7613.45 ± 2.039.89 ± 1.7710.03 ± 2.04[4]
5-FU (Control)18.23 ± 1.5615.42 ± 2.1122.13 ± 1.9816.54 ± 1.8714.87 ± 2.01[4]
Thiazoline-tetralin derivatives 4e-19.4---[5]
4h---24.3-[5]
Cisplatin (Control)-21.3-54.2-[5]

Data presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights:

  • Longifolene-derived 1,2,4-triazole tetralones : Compounds 6d, 6g, and 6h, which incorporate a 1,2,4-triazole moiety, demonstrated broad-spectrum anticancer activity, often exceeding that of the standard drug 5-Fluorouracil (5-FU).[4] The presence of electron-withdrawing groups on the sulfonyl part of the molecule, such as in compounds 6g (4-F-Ph) and 6h (3-NO2-4-Cl-Ph), appears to enhance cytotoxicity.[4]

  • Thiazoline-tetralin derivatives : Compound 4e, with a 4-methoxyphenyl substituent, showed the highest potency against the MCF-7 breast cancer cell line.[5] Halogenated derivatives, such as 4h (4-fluorophenyl), exhibited significant apoptosis-inducing effects in the A549 lung cancer cell line.[5]

  • (2-(Pyridinyl)methylene)-1-tetralone chalcones : Chalcone 3d demonstrated growth inhibition greater than 60% against a variety of cancers, including leukemia, non-small cell lung cancer, colon cancer, prostate cancer, and breast cancer.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment : Prepare serial dilutions of the tetralone derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU). Incubate for 48-72 hours.[8]

  • MTT Addition : After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]

  • Incubation : Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Tetralone derivatives have also been investigated for their potential to combat bacterial and fungal pathogens, including drug-resistant strains. The introduction of specific substituents has been shown to be a viable strategy for enhancing their antimicrobial properties.

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
Derivative ClassCompoundS. aureusMRSAE. coliA. baumanniiK. pneumoniaeP. aeruginosaReference
Aminoguanidine-tetralones 2D0.5142816[9][10]
Indazoline tetralones IZT 7--Potent---[11]
IZT 8--Potent---[11]
IZT 10--Potent---[11]
(2-(Pyridinyl)methylene)-1-tetralone chalcones 3b--Active-ActiveActive[6]
3f---Active--[6]
5h-75% inhibition----[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights:

  • Aminoguanidine-tetralones : The incorporation of an aminoguanidinium moiety is a key feature for potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus and MRSA.[9][10] Compound 2D from this series exhibited the highest activity.[9] The proposed mechanism of action involves the disruption of the bacterial membrane integrity and potential inhibition of dihydrofolate reductase (DHFR).[9][12]

  • Indazoline tetralones : Derivatives containing electron-withdrawing groups such as chloro (IZT 7) and fluoro (IZT 8) substituents showed marked antibacterial activity against E. coli.[11]

  • (2-(Pyridinyl)methylene)-1-tetralone chalcones : These compounds displayed broad-spectrum antimicrobial activity. Compound 3b was effective against E. coli, K. pneumoniae, and P. aeruginosa, while 3f showed the greatest activity against A. baumannii. Compound 5h was notably active against MRSA.[6]

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.[11][13]

  • Preparation of Antimicrobial Solutions : Prepare a stock solution of the tetralone derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[14][15]

  • Inoculum Preparation : Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation : Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination : After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).[11][13]

  • MBC Determination : To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[11][13]

Anti-inflammatory Activity

Certain substituted tetralone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators and signaling pathways.

Key Findings on Anti-inflammatory Effects
  • MIF Tautomerase Inhibition : E-2-arylmethylene-1-tetralones have been identified as inhibitors of the macrophage migration inhibitory factor (MIF) tautomerase activity.[17][18] This inhibition leads to an attenuation of macrophage activation.

  • Inhibition of Pro-inflammatory Mediators : Specifically, compounds 24 and 26 from this class markedly inhibited the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-activated RAW264.7 macrophages.[17] They also suppressed the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and CCL-2.[17][18]

  • NF-κB Pathway Inhibition : The anti-inflammatory effects of these tetralone derivatives are associated with the inhibition of NF-κB activation, a critical transcription factor in the inflammatory response.[17][18]

  • ROS Inhibition : 1-Tetralone derivatives with halogenated functionalities on the 2-benzylidene moiety have shown potent inhibitory effects on ROS production in LPS-stimulated macrophages.[7] An amino substitution at the 6th position of the 1-tetralone skeleton was found to significantly increase this inhibitory activity.[7]

Experimental Protocol: LPS-Induced Macrophage Activation Assay

This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[19]

  • Cell Culture : Culture a macrophage cell line (e.g., RAW264.7 or J774A.1) in complete medium.[17][19]

  • Cell Seeding and Treatment : Seed the macrophages in a 96-well or 12-well plate. Pre-treat the cells with various concentrations of the tetralone derivatives for 1-2 hours.

  • LPS Stimulation : Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 16-24 hours.[19][20]

  • Nitric Oxide (NO) Measurement : Measure the accumulation of nitrite, a stable product of NO, in the culture supernatants using the Griess reagent.[21]

  • Cytokine Measurement : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21][22]

  • ROS Measurement : Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Data Analysis : The percentage inhibition of NO, cytokines, and ROS production is calculated by comparing the results from compound-treated cells with those from LPS-stimulated cells without treatment.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis & SAR start Starting Materials synthesis Chemical Synthesis of Tetralone Derivatives start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC/MBC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (LPS, MIF, COX-2) characterization->anti_inflammatory data_analysis Quantitative Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of tetralone derivatives.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates mif MIF mif->ikk Activates tetralone Tetralone Derivatives (e.g., 2-arylmethylene-1-tetralones) tetralone->mif Inhibits Tautomerase Activity tetralone->ikk Inhibits ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription

Caption: Simplified NF-κB signaling pathway and points of inhibition by tetralone derivatives.

dhfr_inhibition cluster_synthesis Nucleotide Synthesis dhf Dihydrofolate (DHF) dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolate (THF) purines Purine Synthesis thf->purines thymidylate Thymidylate Synthesis thf->thymidylate dhfr->thf Reduces tetralone Aminoguanidine- Tetralone Derivatives tetralone->dhfr Inhibits dna DNA Synthesis purines->dna thymidylate->dna cell_division cell_division dna->cell_division Bacterial Cell Division death death

Caption: Mechanism of action for aminoguanidine-tetralone derivatives via DHFR inhibition.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Bromo-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-1-tetralone in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Quantitative Data Summary:

PropertyValue
CAS Number 13672-07-6
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol [3][4]
Appearance Off-white to brown solid[5]
Melting Point 39-43 °C[5]
Boiling Point 64-67 °C at 0.06 mmHg[5]

Mandatory Personal Protective Equipment (PPE):

A risk assessment should always be conducted prior to handling. However, the following PPE is mandatory when working with this compound:

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles and a face shieldProvides a barrier against splashes and airborne particles.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Protects skin from direct contact and irritation.[6] Gloves should be inspected for damage before each use.
Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing and skin.[6][8]
Respiratory Protection N95 dust mask or higherNecessary when handling the solid form to prevent inhalation of dust particles. All handling of the solid should be done in a certified chemical fume hood.[6][9]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[6][10]

Operational Plan: Step-by-Step Handling Procedures

All operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][9]

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather Materials don_ppe->gather_materials weigh 4. Weigh Solid gather_materials->weigh dissolve 5. Dissolve/Transfer weigh->dissolve decontaminate 6. Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste remove_ppe 8. Doff & Dispose of PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation of the Work Area:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent bench paper.

    • Have spill cleanup materials readily available.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as specified in the table above before entering the handling area.

  • Gathering Materials:

    • Bring the container of this compound, appropriate glassware, solvents, and utensils into the fume hood.

  • Weighing the Solid:

    • Tare a clean, dry weighing boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Dissolving and Transferring:

    • To dissolve, add the solvent to the reaction vessel first, then slowly add the weighed this compound to the solvent with stirring.

    • For direct transfer of the solid, carefully add it to the receiving vessel using a powder funnel.

    • Rinse the weighing boat and any utensils used for transfer with a small amount of the reaction solvent and add the rinsate to the reaction vessel to ensure a complete transfer.

Disposal Plan: Managing this compound Waste

All waste generated from handling this compound must be treated as hazardous waste.[1][2]

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound, contaminated spatulas, weighing boats, and absorbent paper in a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste".[2]

  • Liquid Waste:

    • Collect all solutions containing this compound and any solvent rinsates in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste".

  • Contaminated PPE:

    • Disposable gloves, masks, and other contaminated PPE should be placed in a sealed bag and disposed of as solid hazardous waste.[2]

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating to capture any vapors.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Avoid using combustible materials like paper towels for large spills.[2]

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water or a suitable solvent.[2] All cleanup materials must be disposed of as hazardous waste.[2]

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.